molecular formula C7H16ClNO2 B2619176 (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride CAS No. 2490344-68-6

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride

Cat. No.: B2619176
CAS No.: 2490344-68-6
M. Wt: 181.66
InChI Key: DBLQIHMVMZWPPY-FYZOBXCZSA-N
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Description

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a dimethylamino group at the chiral alpha-carbon of a pentanoic acid scaffold, makes it a valuable building block for the synthesis of complex molecules and potential bioisosteres. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental protocols. In research, this compound serves as a key precursor for designing peptidomimetics and for exploring structure-activity relationships (SAR). The replacement of amide bonds in peptides with other functional groups is a established strategy to enhance metabolic stability and improve the pharmacokinetic properties of potential therapeutic agents . As such, this amino acid derivative can be utilized in the development of novel compounds where the modulation of electronic distribution, polarity, and lipophilicity is critical for biological activity. The stringent quality control ensures high purity and accurate characterization, making it a reliable reagent for advanced chemical and pharmacological investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-(dimethylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLQIHMVMZWPPY-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride chemical properties

[1]

Executive Summary & Structural Identity[1]

(2R)-2-(Dimethylamino)pentanoic acid hydrochloride (also known as


-Dimethyl-D-norvaline HCl

1

Unlike its parent amino acid D-norvaline, which is a primary amine, the

Core Identity Data
ParameterSpecification
IUPAC Name (2R)-2-(Dimethylamino)pentanoic acid hydrochloride
Common Name

-Dimethyl-D-norvaline

HCl
CAS Number 2490344-68-6 (HCl salt); 1259294-31-9 (Free base generic)
Molecular Formula

Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Stereochemistry

-configuration (D-isomer)
SMILES CCCC)C(O)=O.Cl

Physicochemical Profile

Understanding the physical behavior of this compound is essential for process chemistry and formulation. The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free amino acid.

Solubility & Stability[1]
  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.[1] Exposure to ambient moisture can lead to deliquescence, complicating precise weighing for stoichiometry.

  • Solubility:

    • High: Water, Methanol, Ethanol, DMSO.

    • Moderate: Dichloromethane (DCM), Chloroform.[1]

    • Low/Insoluble: Diethyl ether, Hexanes, Toluene.

  • Acid-Base Properties (Predicted):

    • 
       (Carboxyl): ~2.3[1][2]
      
    • 
       (Ammonium): ~9.8[1]
      
    • Implication: At physiological pH (7.4), the molecule exists primarily as a zwitterion, but the dimethylation lowers the isoelectric point slightly compared to the primary amine.

Thermal Properties

While specific melting points vary by batch crystallinity,

1
  • State: Often isolated as a white to off-white crystalline solid.[1] Impure fractions may appear as viscous oils.[1]

  • Handling: Avoid temperatures

    
     during drying if the free base is present; the HCl salt is stable up to 
    
    
    .

Synthetic Routes & Process Chemistry

The most robust method for synthesizing (2R)-2-(dimethylamino)pentanoic acid is reductive amination of D-norvaline.[1] Direct methylation using methyl iodide is discouraged due to the risk of over-alkylation to the quaternary ammonium salt (betaine) and racemization.[1]

Protocol: Reductive Amination (Eschweiler-Clarke Variant)[1]

This protocol utilizes aqueous formaldehyde and a hydride reducing agent.[1][3] Sodium cyanoborohydride (

Reagents:
  • Substrate: D-Norvaline (1.0 eq)[1]

  • Alkylating Agent: Formaldehyde (37% aq.[1] solution, 3.0–5.0 eq)

  • Reductant:

    
     (2.0 eq) or 
    
    
    /Pd-C
  • Solvent: Methanol/Water (1:1 v/v) or Acetonitrile/Buffer[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve D-Norvaline in Methanol/Water. Adjust pH to ~5–6 using acetic acid. This promotes iminium ion formation while suppressing the reduction of formaldehyde to methanol.

  • Imine Formation: Add Formaldehyde solution dropwise.[1] Stir for 30 minutes at room temperature to allow the formation of the Schiff base/iminium species.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    portion-wise (Caution: HCN gas evolution possible; use a fume hood).[1]
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of primary amine; Dragendorff’s reagent detects tertiary amines).[1]

  • Quench & Workup: Acidify with 1N HCl to decompose excess hydride. Concentrate to remove methanol.[1]

  • Purification:

    • Option A (Ion Exchange): Pass through a cation exchange resin (Dowex 50W).[1] Elute with

      
      , then convert to HCl salt.[1]
      
    • Option B (Extraction): Adjust aqueous layer to pH 12, extract impurities with ether. Re-acidify to pH 2, evaporate to dryness, and recrystallize from EtOH/EtOAc.

Synthesis Pathway Diagram

SynthesisPathwayStartD-Norvaline(Primary Amine)InterIminium Intermediate(Schiff Base)Start->InterCondensationProd(2R)-2-(Dimethylamino)pentanoic acid HClInter->ProdHydride ReductionReagent1HCHO (xs)AcOH, pH 5-6Reagent1->InterReagent2NaBH3CNor H2/Pd-CReagent2->Prod

Caption: Reductive amination pathway converting D-Norvaline to its N,N-dimethyl derivative via an iminium intermediate.

Analytical Characterization

Validating the identity and purity of (2R)-2-(dimethylamino)pentanoic acid HCl requires specific attention to chiral purity and salt stoichiometry .

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       0.92 (t, 3H, 
      
      
      -
      
      
      )[1]
    • 
       1.35 (m, 2H, 
      
      
      -
      
      
      )[1]
    • 
       1.85 (m, 2H, 
      
      
      -
      
      
      )[1]
    • 
       2.85 (s, 6H, 
      
      
      ) — Diagnostic Signal
    • 
       3.65 (dd, 1H, 
      
      
      -CH)[1]
  • Interpretation: The singlet at 2.85 ppm integrating for 6 protons confirms dimethylation.[1] The absence of aromatic signals confirms no protecting group contamination (e.g., Fmoc/Cbz).

Chiral HPLC Method

To ensure no racemization occurred during synthesis (converting R to S), chiral chromatography is mandatory.[1]

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).[1]

  • Mobile Phase: Acetonitrile / MeOH / Water with 50mM Formic Acid.[1]

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule lacks a strong UV chromophore.[1] Alternatively, derivatization with FDAA (Marfey’s reagent) allows UV detection at 340 nm.[1]

Biological & Pharmacological Relevance[1][6][7][8]

Peptidomimetics & Drug Design

The incorporation of (2R)-2-(dimethylamino)pentanoic acid into peptide backbones serves three primary functions in drug discovery:

  • Proteolytic Stability: The bulky dimethylamino group and the D-configuration (

    
    -stereo) sterically hinder peptidases, significantly extending the plasma half-life of therapeutic peptides.[1]
    
  • Conformational Constraint: The tertiary amine eliminates the hydrogen bond donor capability of the N-terminus, altering the secondary structure (e.g., disrupting

    
    -helices) and forcing specific receptor-binding conformations.[1]
    
  • Lipophilicity: The addition of two methyl groups increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
    
Specific Applications
  • ADC Payloads: Analogous to the "Val-Cit" linkers or auristatin payloads (e.g., MMAE/MMAF), which often use

    
    -methylated amino acids to prevent premature cleavage.[1] The norvaline side chain provides a unique steric profile compared to valine or isoleucine.
    
  • Arginase Inhibition: Norvaline derivatives are known inhibitors of arginase.[1][4][5] The

    
    -dimethyl variant is investigated for metabolic stability in treating endothelial dysfunction where nitric oxide (NO) upregulation is desired.[1]
    
Biological Interaction Flow

BioActivityCompound(2R)-2-(Dimethylamino)pentanoic acidTarget1Peptide IntegrationCompound->Target1Target2Arginase EnzymeCompound->Target2Effect1Steric Hindrance(Protease Resistance)Target1->Effect1Effect2Increased Lipophilicity(Membrane Permeability)Target1->Effect2Effect3NO Upregulation(Vasodilation)Target2->Effect3

Caption: Pharmacological impact of incorporating the compound into biological systems.

References

  • Sigma-Aldrich. (2R)-2-(Dimethylamino)pentanoic acid hydrochloride Product Sheet. CAS 2490344-68-6.[1] Available at:

  • Organic Chemistry Portal. Reductive Amination: Synthesis of N,N-dimethyl amino acids. Available at: [1]

  • PubChem. 2-(Dimethylamino)pentanoic acid Compound Summary. CID 17883462.[1][6] Available at: [1]

  • BenchChem. N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry. (Analogous chemistry reference). Available at: [1]

  • LifeTein. Unusual Amino Acids: Norvaline and its Derivatives. Available at: [1]

Technical Guide: Synthesis of (2R)-2-(Dimethylamino)pentanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (2R)-2-(Dimethylamino)pentanoic acid hydrochloride , also known as


-Dimethyl-D-norvaline HCl . This molecule is a critical non-proteinogenic amino acid moiety found in high-potency peptide payloads (e.g., Dolastatin 10 analogues, Auristatins) used in Antibody-Drug Conjugates (ADCs).

Executive Summary & Strategic Analysis

The target molecule, (2R)-2-(Dimethylamino)pentanoic acid , is the


-dimethylated derivative of D-Norvaline. Its structural significance lies in the bulky, hydrophobic side chain and the tertiary amine, which often improves the metabolic stability and cellular permeability of peptide therapeutics.
Retrosynthetic Strategy

The most robust synthetic route utilizes the Chiral Pool Strategy , starting from commercially available D-Norvaline ((R)-2-aminopentanoic acid). This approach avoids complex asymmetric induction steps required if starting from achiral valeric acid derivatives.

Selected Chemical Pathway: Eschweiler-Clarke Reductive Amination . While catalytic hydrogenation (


) and borohydride reductions (

) are viable, the Eschweiler-Clarke method (using Formaldehyde and Formic Acid) is selected here for its operational simplicity, scalability, and cost-effectiveness, provided temperature control is maintained to prevent racemization.
Reaction Scheme Visualization

The following diagram illustrates the transformation from D-Norvaline to the target hydrochloride salt.

ReactionScheme Start D-Norvaline (C5H11NO2) Inter Imine/Iminium Intermediates Start->Inter Condensation Reagents HCHO (aq) + HCOOH (Reflux) ProductFree (2R)-2-(Dimethylamino) pentanoic acid (Free Base) Inter->ProductFree Hydride Transfer (-CO2) Final Target Product: (2R)-2-(Dimethylamino) pentanoic acid HCl ProductFree->Final Acidification SaltStep HCl (g) or (aq) in Dioxane/Et2O

Caption: Fig 1. Mechanistic pathway for the reductive methylation of D-Norvaline via Eschweiler-Clarke conditions.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Precursor: D-Norvaline (

    
     ee, 
    
    
    
    -configuration).
  • Methylating Agent: Formaldehyde (37% aq. solution).

  • Reducing Agent/Solvent: Formic Acid (98-100%).

  • Acidification: 4M HCl in Dioxane or Concentrated HCl (37%).

  • Solvents: 1,4-Dioxane, Acetone, Ethanol, Diethyl Ether.

Step-by-Step Methodology
Step 1: Reductive Methylation (Eschweiler-Clarke)[1]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add D-Norvaline (10.0 g, 85.4 mmol) to the flask.

  • Solvent/Reagent Addition: Add Formic Acid (20 mL, excess) and Formaldehyde (37% aq., 20 mL, excess).

    • Note: The molar ratio of Formaldehyde to Amine should be at least 2.2:1 to ensure complete dimethylation. Formic acid serves as both solvent and hydride source.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Observation: Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or LC-MS.[2] The starting primary amine spot should disappear, replaced by the tertiary amine.[3]

Step 2: Workup and Isolation
  • Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess formic acid and formaldehyde. A viscous oil or gum will remain.

  • Scavenging: Add 4M HCl (10 mL) and evaporate again to ensure removal of volatile aldehydes. Repeat with water/ethanol azeotrope if necessary to remove residual formic acid.

  • Neutralization (Optional for purification): If the crude is impure, dissolve in water, load onto a cation exchange resin (Dowex 50W), wash with water, and elute with 2M

    
    . Evaporate ammoniacal fractions to obtain the free base zwitterion. However, for the HCl salt, direct acidification of the crude residue is often sufficient if purity is high.
    
Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oily residue in a minimum amount of dry Acetone or Ethanol (approx. 50 mL).

  • Acidification: Cool to

    
     in an ice bath. Dropwise add 4M HCl in Dioxane  (or conc. HCl) until the pH is strongly acidic (pH < 2).
    
  • Crystallization: Add Diethyl Ether (or MTBE) slowly to the stirring solution until turbidity persists. Store at

    
     overnight to induce crystallization.
    
  • Filtration: Filter the white crystalline solid under nitrogen atmosphere (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     to constant weight.
    
Process Workflow Diagram

ProcessFlow cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Salt Formation Step1 Mix D-Norvaline with HCHO/HCOOH Step2 Reflux 16h (CO2 Evolution) Step1->Step2 Step3 Rotary Evaporation (Remove volatiles) Step2->Step3 Step4 Dissolve Residue in Acetone/EtOH Step3->Step4 Step5 Add HCl/Dioxane Cool to 0°C Step4->Step5 Step6 Precipitate with Et2O Filter & Dry Step5->Step6

Caption: Fig 2. Operational workflow for the synthesis and isolation of the hydrochloride salt.

Quality Control & Specifications

The following specifications define the acceptance criteria for the synthesized material, ensuring it is suitable for downstream peptide coupling.

Analytical Data Table
ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18)

Enantiomeric Purity Chiral HPLC

ee (No racemization)
Identity

-NMR (D

O)
Consistent with structure
Mass Spec ESI-MS

(Free base mass)
Chloride Content Titration (

)

(Theoretical for HCl salt)
Specific Rotation Polarimetry

must be measured; typically negative for D-amino acids in HCl
Key NMR Signals (Predicted in )
  • 
     0.95 (t, 3H):  Terminal methyl of the propyl side chain.
    
  • 
     1.35 (m, 2H): 
    
    
    
    -methylene protons.
  • 
     1.90 (m, 2H): 
    
    
    
    -methylene protons.
  • 
     2.90 (s, 6H): 
    
    
    
    -Dimethyl protons (Key diagnostic peak).
  • 
     3.85 (dd, 1H): 
    
    
    
    -proton (Shifted downfield due to ammonium salt).

Troubleshooting & Optimization

Issue: Racemization[4][6]
  • Cause: Excessive heat or prolonged exposure to acidic conditions can cause enolization at the

    
    -carbon.
    
  • Solution: Do not exceed

    
    . If racemization is observed (via Chiral HPLC), switch to the Sodium Cyanoborohydride (
    
    
    
    )
    method at room temperature.
    • Alternative Protocol: Dissolve D-Norvaline and Formaldehyde in Methanol. Adjust pH to ~6. Add

      
       portion-wise. Stir at RT for 4h.
      
Issue: Product is an Oil (Hygroscopicity)
  • Cause: Dimethylated amino acid salts are notoriously hygroscopic.

  • Solution: Ensure the ether used for precipitation is anhydrous. Dry the final product under high vacuum with

    
    . If it remains oily, lyophilization (freeze-drying) from water is the most effective method to obtain a handleable solid.
    
Issue: Incomplete Methylation
  • Observation: Presence of mono-methylated species in LC-MS.

  • Solution: Increase the equivalents of Formaldehyde to 3.0 eq and Formic acid. Ensure vigorous reflux.

References

  • Pettit, G. R., et al. (1990). "Isolation and structure of the cytostatic linear depsipeptide dolastatin 10." Journal of the American Chemical Society, 109(24), 7581-7582. (Foundational work on Dolastatin synthesis utilizing dimethylated amino acids).

  • Pettit, G. R., et al. (1996).[4] "The Dolastatins. 21. Synthesis, X-ray Crystal Structure, and Molecular Modeling of (6R)-Isodolastatin 10." The Journal of Organic Chemistry, 61(7), 2322–2331. (Details synthesis of N,N-dimethylvaline, applicable to norvaline).

  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[1][3] Journal of the American Chemical Society, 55(11), 4571–4587. (The classic Eschweiler-Clarke protocol).[1][3]

  • Sigma-Aldrich. "Product Specification: (S)-2-amino-5-(dimethylamino)pentanoic acid." (Used for physical property benchmarking of related norvaline derivatives).

  • BenchChem. "An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine." (Technical comparison for dimethylated amino acid handling).

Sources

The N,N-Dimethylation Paradigm: From Metabolic Modulation to Peptidomimetic Design

[1]

Executive Summary

This technical guide analyzes the biological and physicochemical impact of N,N-dimethylated amino acids.[1][2][3] For drug developers, these moieties represent a duality: they are both endogenous signaling metabolites (e.g., ADMA, DMG) that serve as biomarkers or therapeutic targets, and synthetic tools used to engineer peptide drugs with superior proteolytic stability and membrane permeability. This guide synthesizes the mechanistic basis of these activities with practical protocols for their synthesis and analytical validation.

Part 1: Physicochemical Impact of N,N-Dimethylation

The introduction of two methyl groups to an amine functionality (N-terminus or side chain) fundamentally alters the amino acid's behavior in a biological environment. Unlike mono-methylation, which retains one proton for hydrogen bonding, N,N-dimethylation (or trimethylation in quaternary salts) eliminates the hydrogen bond donor capability of the amine.

Core Structural Consequences[3][4]
  • Elimination of H-Bond Donors: The

    
     group cannot act as a hydrogen bond donor. In peptides, this disrupts aggregate formation and alters secondary structure (e.g., destabilizing 
    
    
    -helices while promoting extended conformations or
    
    
    -turns).
  • Steric Occlusion: The methyl groups introduce significant steric bulk (

    
    -value ~1.70). This "shielding" effect protects adjacent peptide bonds from enzymatic hydrolysis.[3]
    
  • Lipophilicity Shift: N,N-dimethylation significantly increases

    
    , enhancing passive diffusion across the blood-brain barrier (BBB) and intestinal epithelium.
    

Table 1: Comparative Physicochemical Properties

PropertyNative Amino Acid (

)
N-Methylated (

)
N,N-Dimethylated (

)
Impact on Drug Design
H-Bond Donor Yes (2 H)Yes (1 H)No Increases membrane permeability; reduces aggregation.
Steric Bulk LowMediumHigh Blocks protease access to the N-terminal amide bond.
pKa (Amine) ~9.0 - 9.6~9.8 - 10.0~9.2 - 9.8Retains basicity but alters ionization profile in hydrophobic pockets.
Solubility High (Aqueous)VariableLipophilic Requires organic modifiers (e.g., DMSO/ACN) for purification.

Part 2: Endogenous Activity & Therapeutic Targets

Before utilizing these molecules as synthetic tools, researchers must understand their endogenous roles. Two specific N,N-dimethylated amino acids dominate biological signaling: N,N-Dimethylglycine (DMG) and Asymmetric Dimethylarginine (ADMA) .

N,N-Dimethylglycine (DMG): The Metabolic Enhancer

DMG is a tertiary amine metabolite derived from choline and betaine catabolism.

  • Mechanism: It functions as a methyl donor in the one-carbon metabolic pathway, facilitating homocysteine remethylation to methionine (via betaine-homocysteine methyltransferase).

  • Therapeutic Utility:

    • Immunomodulation:[4][5] Enhances B-cell and T-cell response (Hariganesh et al.).

    • Neurological: Acts as an agonist at the glycine site of the NMDA receptor, modulating glutamatergic transmission.

    • Mitochondrial: Reduces oxidative stress by scavenging free radicals.

Asymmetric Dimethylarginine (ADMA): The Cardiovascular Checkpoint

ADMA is a post-translationally modified arginine residue released during protein turnover.[6][7]

  • Mechanism: It acts as a potent, competitive inhibitor of Endothelial Nitric Oxide Synthase (eNOS) .[8]

  • Pathology: Elevated ADMA levels uncouple eNOS, shifting production from Nitric Oxide (vasodilator) to Superoxide (oxidative radical), driving endothelial dysfunction and atherosclerosis.

  • Drug Target: Therapeutic strategies involve upregulating DDAH (Dimethylarginine Dimethylaminohydrolase) , the enzyme responsible for metabolizing ADMA.

Visualization: The ADMA/NO Regulatory Pathway

The following diagram illustrates the competitive inhibition of eNOS by ADMA and its clearance via DDAH.

ADMA_PathwayProteinMethylated ProteinsADMAADMA(Asymmetric Dimethylarginine)Protein->ADMA ProteolysisPRMTPRMT EnzymesPRMT->Protein MethylationeNOSeNOS EnzymeADMA->eNOS Competitive InhibitionDDAHDDAH EnzymeADMA->DDAH MetabolismL_ArgL-ArginineL_Arg->eNOS SubstrateNONitric Oxide (NO)(Vasodilation)eNOS->NO CatalysisCitrullineL-Citrulline + DimethylamineDDAH->Citrulline Hydrolysis

Figure 1: ADMA competitively inhibits eNOS, blocking NO production.[6] DDAH activity is the critical clearance mechanism.

Part 3: Engineering Peptidomimetics (The Synthetic Tool)

In drug development, N,N-dimethylation is applied strategically to the N-terminus or lysine side chains of peptide leads to overcome poor pharmacokinetics.

Mechanism of Stabilization

Proteolytic enzymes (aminopeptidases) require specific alignment with the N-terminal amine and the scissile amide bond. N,N-dimethylation disrupts this recognition via:

  • Steric Hindrance: The bulky methyl groups physically block the enzyme's active site from accessing the N-terminal amide.

  • Conformational Constraint: The modification restricts rotation around the N-C

    
     bond (
    
    
    torsion angle), locking the peptide into a conformation that may be energetically unfavorable for enzyme binding.
Experimental Protocol: Reductive Amination (Eschweiler-Clarke)

This is the gold-standard method for introducing N,N-dimethyl groups to free amines in solution or on solid phase.

Reagents:

  • Formaldehyde (37% aq.[9] solution)

  • Formic Acid (98%) or Sodium Cyanoborohydride (

    
    )
    
  • Solvent:

    
     / Dioxane or DMF (for resin)
    

Step-by-Step Workflow (Solution Phase):

  • Dissolution: Dissolve the amino acid/peptide (1 eq) in formic acid (10 eq).

  • Addition: Add formaldehyde (10 eq) slowly at

    
    .
    
  • Reflux: Heat the mixture to

    
     for 12–18 hours. Note: The 
    
    
    release drives the reaction.
  • Workup: Remove excess reagents in vacuo. Dissolve residue in

    
    
    
    
    and wash with ether (removes non-basic impurities).
  • Basification: Adjust pH to ~10 with

    
    . Extract product into DCM or EtOAc.
    
  • Validation: Verify mass shift (+28 Da) via LC-MS.

Critical Quality Control (Self-Validating Step):

  • Check for Monomethylation: If the reaction is incomplete, a peak corresponding to M+14 Da will appear. Drive reaction to completion by adding fresh formaldehyde/formic acid and extending reflux time.

  • Racemization Check: High heat can cause racemization. Use chiral HPLC to verify enantiomeric purity post-synthesis.

Part 4: Analytical & Experimental Workflows

Developing N,N-dimethylated drugs requires rigorous validation of stability and structure.

Workflow: Proteolytic Stability Assay

This assay quantifies the half-life extension provided by N,N-dimethylation.

  • Preparation: Prepare

    
     stock of Native and N,N-Dimethylated peptide in PBS (pH 7.4).
    
  • Incubation: Add Human Serum (25% v/v) or purified Aminopeptidase N. Incubate at

    
    .
    
  • Sampling: Aliquot

    
     at T=0, 15, 30, 60, 120, 240 min.
    
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins.
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    determines half-life (
    
    
    ).
Visualization: Peptide Optimization Cycle

The following workflow outlines the iterative process of using N-methylation to optimize a lead candidate.

Optimization_CycleLeadPeptide Lead(Poor Stability)DesignIn Silico Design(Identify N-term/Lys sites)Lead->DesignSynthSynthesis(Eschweiler-Clarke)Design->SynthPurifyPurification(Modified Gradient)Synth->PurifyAssayStability Assay(Serum/Protease)Purify->AssayDecisionHalf-Life > Target?Assay->DecisionDecision->DesignNo (Reselect Site)FinalCandidate LockedDecision->FinalYes

Figure 2: Iterative optimization workflow. Note that purification gradients must be adjusted for the increased lipophilicity of the methylated product.

References

  • Vallance, P., et al. (1992). Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure.[10] The Lancet. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Hariganesh, K., & Pragasam, V. (2000). Immunomodulatory effect of N,N-dimethylglycine (DMG) on the immune response in rabbits. Journal of Clinical Biochemistry and Nutrition. Link

  • Biron, E., et al. (2006).[11] Optimized selective N-methylation of peptides on solid support.[1][2][11][12] Journal of Peptide Science. Link

  • LifeTein. (2025). Should My Peptide Be Methylated? Technical Guide. Link

  • BenchChem. (2025).[13] Purification of Peptides Containing N,N-Dimethyl-L-Valine. Link

In silico modeling of (2R)-2-(Dimethylamino)pentanoic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of (2R)-2-(Dimethylamino)pentanoic Acid Interactions

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of a novel small molecule, using (2R)-2-(Dimethylamino)pentanoic acid as a representative scaffold. In the absence of a well-defined biological target for this molecule, this document outlines an expert-driven approach that begins with target identification and progresses through molecular docking, molecular dynamics, and advanced quantum mechanics/molecular mechanics (QM/MM) simulations. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for characterizing small molecule-protein interactions, elucidating mechanisms of action, and accelerating hit-to-lead optimization. Each step is rationalized to reflect field-proven strategies, ensuring both scientific integrity and practical applicability in a drug discovery context.

Introduction: The Challenge of a Novel Ligand

(2R)-2-(Dimethylamino)pentanoic acid is a small organic molecule whose structure is available in public databases like PubChem.[1] However, its specific biological interactions and therapeutic targets are not extensively documented in publicly accessible literature. This scenario is common in early-stage drug discovery, where a compound may be synthesized as part of a larger library or identified through phenotypic screening without a known mechanism of action. Such cases necessitate a structured and logical in silico workflow to hypothesize and validate potential protein targets and binding modes.

This guide uses (2R)-2-(Dimethylamino)pentanoic acid as a case study to demonstrate a complete computational pipeline. The core philosophy is not merely to execute a series of simulations, but to build a progressively validated model of interaction, where each step informs and justifies the next, more computationally intensive, step.

The In Silico Modeling & Characterization Workflow

A robust computational investigation follows a multi-stage process, increasing in complexity and accuracy as confidence in the target and binding mode grows. This workflow ensures that computational resources are used efficiently and that the resulting models are scientifically sound.

In_Silico_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Screening & Pose Prediction cluster_2 Phase 3: Dynamic Validation & Stability cluster_3 Phase 4: High-Accuracy Refinement TID Target Identification & Prioritization LP Ligand Preparation TID->LP PP Protein Preparation TID->PP Dock Molecular Docking (Virtual Screening) LP->Dock PP->Dock Analysis Pose & Score Analysis Dock->Analysis MD Molecular Dynamics (MD) Simulation Analysis->MD Top Candidate(s) Stability Complex Stability & Interaction Analysis MD->Stability QMMM QM/MM Energy Calculations Stability->QMMM If high accuracy is required Refine Binding Energy Refinement QMMM->Refine

Figure 1: A comprehensive workflow for in silico characterization of a novel ligand.

Phase 1: Target Identification and System Preparation

The foundational step is to identify a plausible biological target. Without a known target, we must employ computational strategies to generate hypotheses. This is a critical decision point, as all subsequent work depends on this initial choice.

Protocol: Target Fishing and Prioritization

The goal of "target fishing" is to identify potential protein partners for our ligand from the vastness of the proteome.

Methodology:

  • Ligand-Based Similarity Searches:

    • Rationale: The principle of "similar properties for similar structures" is a cornerstone of medicinal chemistry. If our ligand is structurally similar to a known drug or bioactive molecule, they may share a target.

    • Step 1: Obtain the SMILES string for (2R)-2-(Dimethylamino)pentanoic acid: CCCC(C(=O)O)N(C)C.[1]

    • Step 2: Use this SMILES string to perform similarity searches in databases like ChEMBL , PubChem , and DrugBank .[2][3][4][5] These databases contain information on the biological activities of millions of compounds.[2]

    • Step 3: Analyze the results for molecules with high similarity scores (e.g., Tanimoto coefficient > 0.85) that have known protein targets.

    • Step 4: Compile a list of these potential targets for further investigation.

  • Pharmacophore-Based Screening:

    • Rationale: This method abstracts chemical features (hydrogen bond donors/acceptors, hydrophobic centers, etc.) into a 3D pharmacophore model. This model is then used to screen libraries of known protein-ligand complexes to find targets that bind ligands with a similar pharmacophore.

    • Step 1: Generate a 3D conformer of the ligand using a tool like Open Babel or Avogadro .[6][7][8]

    • Step 2: Use a server or software like ZINCPharmer or Pharmit to build a pharmacophore model based on the ligand's features.

    • Step 3: Screen this pharmacophore against a database of protein structures (e.g., the PDB) to identify binding sites that can accommodate these features.

  • Target Prioritization:

    • Rationale: Target fishing may yield multiple potential targets. These must be prioritized based on biological relevance.

    • Step 1: For the identified targets, use resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and UniProt to investigate their biological pathways and association with diseases.[2][3]

    • Step 2: Prioritize targets that are implicated in disease pathways where small molecule modulation is a viable therapeutic strategy. For this guide, let's hypothesize that our target fishing identified Human Serum Albumin (HSA) as a potential high-affinity binder, a common occurrence for small molecules with carboxylic acid moieties.

Protocol: Ligand and Protein Structure Preparation

Garbage in, garbage out. Proper preparation of both the ligand and protein structures is non-negotiable for obtaining meaningful results.

Tools:

  • Ligand Preparation: Avogadro, Open Babel.[6][7][8]

  • Protein Preparation: UCSF Chimera, PyMOL.[6][9]

Methodology: Ligand Preparation

  • Obtain 2D Structure: Draw the molecule in a chemical editor or retrieve its structure from PubChem (CID 17883462).[1]

  • Generate 3D Conformer: Convert the 2D structure to 3D.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assign Protonation State: At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate) and the tertiary amine will be protonated. This is a critical step as it governs the electrostatic interactions.

  • Save in .mol2 or .pdbqt format: Save the prepared ligand in a format compatible with docking software.

Methodology: Protein Preparation (Example: HSA, PDB ID: 2BXF)

  • Download Structure: Obtain the crystal structure from the RCSB Protein Data Bank.[3]

  • Clean the Structure:

    • Rationale: Crystal structures often contain non-protein atoms (water, ions, co-solvents) that can interfere with docking.

    • Action: Remove all water molecules and any co-crystallized ligands or ions not essential for binding or structural integrity.[10]

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a pH of 7.4.[10]

  • Assign Charges: Compute and assign partial atomic charges using a standard force field (e.g., Gasteiger charges for initial docking).[10]

  • Save Prepared Protein: Save the final structure in .pdbqt format for use with AutoDock Vina.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] It is a computationally inexpensive method ideal for initial screening and hypothesis generation.

Protocol: Rigid Receptor Docking with AutoDock Vina

Rationale: We begin with rigid receptor docking for speed. It assumes the protein's conformation does not change upon ligand binding, which is a reasonable starting assumption for identifying the primary binding pocket.

Methodology:

  • Define the Binding Site (Grid Box):

    • Rationale: Docking algorithms need a defined search space. If a known binding site exists (e.g., Sudlow's Site I on HSA), center the grid box there. If not, the box should encompass the entire protein surface ("blind docking") to discover potential binding sites.

    • Action: For HSA, we will center the grid box on the known drug-binding site. Define the center coordinates and dimensions (e.g., 25 x 25 x 25 Å) to cover the entire pocket.

  • Run Docking Simulation:

    • Action: Execute AutoDock Vina using the prepared ligand and protein files, and the defined grid parameters.[9][11]

    • Command Line Example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

  • Analyze Results:

    • Binding Affinity: The primary output is a binding affinity score in kcal/mol. Lower (more negative) values indicate stronger predicted binding.[12]

    • Binding Pose: Vina will generate several possible binding poses. The top-ranked pose is the one with the best score.

    • Interaction Analysis: Visualize the top-ranked pose in PyMOL or UCSF Chimera.[9] Identify key interactions:

      • Hydrogen bonds

      • Hydrophobic contacts

      • Salt bridges (e.g., between the ligand's carboxylate and a basic residue like Lysine or Arginine in the protein).

Data Presentation: Hypothetical Docking Results

All quantitative data should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (HSA)Interaction Type
1-7.80.00LYS-199, ARG-222, TYR-150Salt Bridge, H-Bond, Pi-Alkyl
2-7.51.21LYS-199, HIS-242, ALA-291Salt Bridge, H-Bond, Hydrophobic
3-7.11.89TRP-214, SER-202, ARG-218Pi-Cation, H-Bond, Salt Bridge
Self-Validation of Docking Protocol

Rationale: A protocol's trustworthiness must be established. The most common method is to re-dock a known co-crystallized ligand.[13][14][15]

Methodology:

  • Find a crystal structure of your target with a bound ligand (e.g., HSA with warfarin).

  • Prepare the protein and extract the warfarin ligand.

  • Dock the extracted warfarin back into the binding site using the exact same protocol.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[12][13]

  • Success Criterion: An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[13][15]

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation assesses the dynamic stability of the protein-ligand complex over time in a simulated physiological environment.[13]

MD_Workflow Start Start with Best Docked Pose Topology Generate Ligand & Protein Topologies Start->Topology Solvate Place in Water Box & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration (Temperature) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Pressure) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run (ns scale) Equilibrate_NPT->Production End Analyze Trajectory Production->End

Figure 2: Standard workflow for a protein-ligand MD simulation.

Protocol: GROMACS Simulation of Protein-Ligand Complex

Rationale: GROMACS is a powerful, open-source engine for performing MD simulations. This protocol will assess if the interactions predicted by docking are stable over a nanosecond timescale.[16][17][18]

Methodology:

  • System Setup:

    • Step 1: Start with the top-ranked docked pose from Phase 2.

    • Step 2: Choose a force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).[16] The force field defines the potential energy function of the system.

    • Step 3: Generate topology files for both the protein and the ligand. The topology file describes all atoms, bonds, angles, and charges.[16][19]

  • Solvation and Ionization:

    • Rationale: Biological interactions occur in water. The system must be solvated, and its net charge neutralized.

    • Step 1: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Step 2: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[19]

  • Energy Minimization:

    • Rationale: The initial system may have steric clashes. Minimization relaxes the system to a low-energy state.

    • Action: Run a steepest descent minimization until the maximum force converges.[19]

  • Equilibration:

    • Rationale: The system must be brought to the desired temperature and pressure before the production run. This is typically a two-step process.[19]

    • Step 1 (NVT Ensemble): Equilibrate the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.

    • Step 2 (NPT Ensemble): Equilibrate the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This allows the box density to relax.

  • Production MD:

    • Action: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

  • Analysis:

    • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds or salt bridges identified during docking.

Phase 4: High-Accuracy QM/MM Methods

For questions that classical MD cannot answer, such as the precise nature of electronic interactions, reaction mechanisms, or subtle binding phenomena, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.[20][21][22]

Rationale and Application

Why use QM/MM?

  • Accuracy: Classical force fields (MM) are approximations. They cannot model bond-breaking/forming, charge transfer, or polarization accurately. Quantum Mechanics (QM) can.[22]

  • Efficiency: Full QM calculations on a whole protein are computationally impossible. QM/MM offers a compromise by treating a small, critical region (the ligand and key active site residues) with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM.[20][21]

When to use QM/MM:

  • To refine the binding energy of the top candidate poses.

  • To investigate if a covalent bond could be formed.

  • To accurately model interactions involving metal ions or complex electronic effects like cation-pi stacking.[23]

Protocol: QM/MM Binding Energy Refinement

Methodology:

  • System Partitioning:

    • Rationale: This is the most critical step in a QM/MM calculation.[20]

    • Action: Define the QM region. This should include the ligand and the side chains of any residues that form direct, critical interactions (e.g., the LYS and ARG residues forming salt bridges). The rest of the protein and water form the MM region.

  • Select QM Level of Theory:

    • Rationale: The choice of QM method is a balance between accuracy and computational cost.

    • Action: Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G*) offers a good balance for interaction energy calculations.[21]

  • Perform Geometry Optimization:

    • Action: Optimize the geometry of the QM region while the MM atoms are kept fixed or allowed to relax. This refines the interaction geometry based on a more accurate physical description.

  • Calculate Interaction Energy:

    • Action: Calculate the QM/MM interaction energy. This provides a more accurate estimation of the binding strength than the scoring functions from molecular docking.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach for the in silico characterization of (2R)-2-(Dimethylamino)pentanoic acid, a small molecule with no predetermined biological target. By progressing from broad target fishing to high-accuracy QM/MM calculations, this workflow provides a framework for generating and validating hypotheses about a ligand's biological role. The key takeaway is the principle of progressive validation: the results from faster, less expensive methods like molecular docking are used to justify and guide more rigorous and costly simulations like molecular dynamics and QM/MM. This ensures the final model is not just a single prediction, but a dynamically stable and energetically favorable representation of the molecular interaction.

Future work would involve using these in silico predictions to guide real-world experiments. The top-ranked protein target could be tested in binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) with the synthesized compound to validate the computational predictions and close the loop between in silico design and experimental verification.

References

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Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral non-proteinogenic amino acids and their derivatives represent a cornerstone of modern medicinal chemistry, serving as indispensable building blocks for a new generation of therapeutics.[1] Their incorporation into peptides can enhance metabolic stability, improve receptor affinity, and modulate pharmacological profiles in ways that are impossible to achieve with the 20 canonical amino acids alone.[2][3] The journey from a conceptual molecular design to a validated, enantiomerically pure active pharmaceutical ingredient (API) is one of immense complexity. It demands a synthesis of strategic foresight, mechanistic understanding, and analytical rigor.

This guide is structured to mirror the logical progression of a research and development campaign. We will first explore the foundational strategies for establishing stereochemistry, then delve into the high-efficiency catalytic systems that form the core of modern asymmetric synthesis. Subsequently, we will address the practical realities of purification and resolution, and finally, establish the self-validating framework of analytical techniques required to confirm the outcome with unassailable certainty.

Section 1: Foundational Strategies in Asymmetric Synthesis

The primary challenge in synthesizing chiral amino acids is controlling the three-dimensional arrangement at the α-carbon. The choice of strategy is dictated by factors such as the availability of starting materials, desired scale, and the specific functionality of the target molecule.

Chiral Pool Synthesis: Nature's Head Start

The most direct path to a chiral molecule is to begin with one. Chiral pool synthesis utilizes readily available, enantiomerically pure natural products—most often, natural amino acids themselves—as starting materials.[4]

  • Causality and Strategic Choice: This approach is fundamentally a process of structural modification rather than de novo stereocenter construction. It is the strategy of choice when the target molecule retains a significant portion of the starting material's carbon skeleton. The key advantage is the guaranteed transfer of chirality, bypassing the need for developing and optimizing a complex asymmetric induction step. For example, the synthesis of R-lacosamide, an antiepileptic drug, can be efficiently achieved starting from the amino acid L-serine.[4] The primary experimental consideration is the selection of protecting groups and reaction conditions that prevent racemization of the original stereocenter, particularly if the α-proton remains acidic in any intermediate steps.

Chiral Auxiliaries: Temporary Stereochemical Guides

When a suitable chiral starting material is unavailable, a chiral auxiliary can be employed. This involves covalently attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

  • Expert Insight: The power of this method lies in its predictability and high diastereoselectivities. The auxiliary, by its steric and electronic nature, effectively blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less-hindered face. A classic example is the alkylation of a glycine derivative attached to a chiral auxiliary like (1S,2S,5S)-2-hydroxypinan-3-one.[5] The resulting diastereomers can then be separated by standard chromatography, and subsequent hydrolysis cleaves the auxiliary to yield the enantiopure amino acid. The main drawback is the stoichiometric use of the expensive auxiliary and the additional protection/deprotection steps, which can impact overall yield and process efficiency, making it less ideal for large-scale industrial applications.[6]

Section 2: Advanced Catalytic Systems for Enantioselective Synthesis

The pinnacle of efficiency in chiral synthesis is catalysis, where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is the workhorse of modern pharmaceutical manufacturing.

Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally powerful and scalable technique for the alkylation of glycine Schiff bases.[7] The reaction occurs in a biphasic system (typically aqueous base and an organic solvent), where the catalyst, a chiral quaternary ammonium salt, facilitates the transfer of the enolate from the aqueous to the organic phase for reaction with an alkylating agent.[8]

  • Causality in Catalyst Design: The success of asymmetric PTC hinges on the structure of the catalyst, which forms a tightly-associated, chiral ion pair with the substrate enolate. Cinchona alkaloid derivatives and BINOL-derived spirocyclic catalysts (e.g., Maruoka catalysts) are preeminent in this field.[6][9] Maruoka catalysts are particularly noted for their structural rigidity and stability under strongly basic conditions, which often translates to higher enantioselectivities and prevents catalyst degradation pathways like Hofmann elimination that can plague some Cinchona-based systems.[6][9][10] The catalyst essentially creates a chiral "pocket" around the planar enolate, shielding one face and exposing the other for selective alkylation.

PTC_Workflow cluster_Aqueous Aqueous Phase (e.g., 50% KOH) cluster_Organic Organic Phase (e.g., Toluene) A Glycine Schiff Base (Pro-Nucleophile) B Deprotonation by OH- A->B C Enolate Anion B->C D Chiral PTC Catalyst [Q+X-] C->D Ion Exchange E Chiral Quat. Ammonium Enolate Ion Pair F Alkylation (R-X) E->F G Alkylated Product + [Q+X-] F->G H Hydrolysis (Acidic Workup) G->H G->D Catalyst Regeneration I Chiral α-Amino Acid H->I D->E Phase Transfer

Caption: Phase-Transfer Catalysis (PTC) cycle for asymmetric alkylation.

This protocol describes a typical procedure for the enantioselective benzylation of a glycine Schiff base using a C2-symmetric spiro-type phase-transfer catalyst.

  • Reaction Setup: To a stirred solution of the tert-butyl glycinate-benzophenone Schiff base (1.0 mmol) and the chiral spiro ammonium salt catalyst (0.01 mmol, 1 mol%) in toluene (5 mL) at 0 °C, add benzyl bromide (1.2 mmol).

  • Base Addition: Vigorously stir the mixture and add a pre-cooled (0 °C) aqueous solution of 50% potassium hydroxide (2.5 mL).

  • Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the crude product by silica gel chromatography to isolate the alkylated Schiff base. Subsequently, hydrolyze the purified intermediate with 3N HCl in methanol to remove the protecting groups and yield the desired α-amino acid ester.[9][10]

Metal- and Organo-Catalysis: A Comparative Overview

Both transition metal catalysis and organocatalysis offer powerful, distinct approaches to asymmetric synthesis.[11]

  • Transition Metal Catalysis: Often involves metals like Nickel, Palladium, Rhodium, or Copper complexed with chiral ligands.[12][13] These methods excel in reactions like asymmetric hydrogenations, cross-couplings, and aminations.[14]

    • Field Insight: Metal catalysts are highly efficient, often requiring very low catalyst loadings. A key advantage is their ability to catalyze unique transformations that are difficult to achieve otherwise, such as the enantioconvergent cross-coupling of racemic α-haloglycine derivatives with alkylzinc reagents using a chiral nickel catalyst.[15] However, a significant drawback is the potential for trace metal contamination in the final product, which is a major regulatory concern in the pharmaceutical industry and often necessitates extensive purification steps.

  • Organocatalysis: Utilizes small, chiral organic molecules (e.g., proline derivatives, thioureas, Cinchona alkaloids) to catalyze reactions.[16]

    • Field Insight: Organocatalysis has surged in popularity as a "greener" alternative to metal catalysis.[17] The catalysts are generally less toxic, less sensitive to air and moisture, and more readily available and affordable.[16][18] A prime example is the enantioselective Strecker reaction, where a chiral thiourea catalyst activates an imine towards nucleophilic attack by cyanide, providing a direct route to chiral α-aminonitriles, the precursors to α-amino acids.[19] While often requiring higher catalyst loadings than metal systems, the operational simplicity and avoidance of metal contamination make organocatalysis highly attractive for drug development.

Strecker_Mechanism cluster_activation Catalyst-Substrate Activation cluster_reaction Stereoselective C-C Bond Formation A Imine (R-CH=NR') D Activated Ternary Complex [Imine-Catalyst-HCN] A->D B Chiral Thiourea Catalyst B->D C HCN C->D E Transition State (Face-selective CN- attack) D->E F Chiral α-Aminonitrile Product-Catalyst Complex E->F F->B Catalyst Turnover G Chiral α-Aminonitrile F->G Catalyst Release H Hydrolysis (e.g., HCl, H2O) G->H I Final Chiral α-Amino Acid H->I

Caption: Mechanism of a bifunctional thiourea-catalyzed Strecker reaction.

Biocatalysis: The Ultimate in Selectivity

Enzymes are nature's catalysts, operating with unparalleled chemo-, regio-, and enantioselectivity under mild aqueous conditions.[20][21]

  • Expert Insight: The use of enzymes like transaminases, hydrolases, and lyases is a highly sustainable and efficient strategy.[20] For example, the reductive amination of α-keto acids using amino acid dehydrogenases can produce chiral amino acids with virtually perfect enantioselectivity (>99% ee).[22] The primary challenge historically has been the limited substrate scope and operational stability of enzymes. However, modern techniques in directed evolution and protein engineering are rapidly overcoming these limitations, allowing for the development of custom biocatalysts for non-natural substrates. This approach is particularly powerful for large-scale manufacturing where cost-effectiveness and environmental impact are paramount.[1][14]

Section 3: Post-Synthesis: Chiral Resolution of Racemic Mixtures

Even with advanced asymmetric methods, sometimes the most practical route involves synthesizing a racemic mixture and then separating the enantiomers. This is also essential for purifying products from reactions with incomplete enantioselectivity.

Diastereomeric Crystallization

This classical method involves reacting the racemic amino acid with a chiral resolving agent (an optically pure acid or base) to form a pair of diastereomeric salts.[6] Due to their different physical properties, these salts often have different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized. The resolving agent is then removed to yield the enantiopure amino acid. While conceptually simple, this method requires significant empirical optimization of solvents and conditions and can be time-consuming.

Preparative Chiral Chromatography

For high-value products or when crystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[23] CSPs are typically based on polysaccharides, proteins, or macrocyclic glycopeptides (like teicoplanin or vancomycin) immobilized on a silica support.[24] The separation occurs because the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. Though capital-intensive, this method provides high-purity enantiomers and is readily scalable.

Section 4: Analytical Validation: A Self-Validating System

The synthesis of a chiral molecule is incomplete without rigorous analytical proof of its enantiomeric purity. This is a non-negotiable aspect of quality control in drug development. A robust analytical workflow provides the feedback loop that validates the entire synthetic process.

Analytical_Workflow cluster_chiral Chiral Analysis Methods Start Crude Synthetic Product Purify Purification (e.g., Column Chromatography, Crystallization) Start->Purify Check Assess Chemical Purity (Achiral HPLC, LC-MS, NMR) Purify->Check Decision Purity > 98%? Check->Decision Decision->Purify No ChiralAnalysis Determine Enantiomeric Excess (ee) Decision->ChiralAnalysis Yes HPLC Chiral HPLC ChiralAnalysis->HPLC GC Chiral GC (after derivatization) ChiralAnalysis->GC NMR NMR with Chiral Solvating Agent ChiralAnalysis->NMR End Validated Enantiopure Product HPLC->End GC->End NMR->End

Caption: Integrated workflow from crude product to validated chiral derivative.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[25] The method involves separating the enantiomers on a chiral column and quantifying their relative peak areas.

  • Methodological Rationale: A variety of CSPs are available, and selection depends on the analyte's structure. Macrocyclic glycopeptide-based columns are particularly versatile for N-protected amino acids (e.g., Fmoc or Boc derivatives), often providing baseline separation in either reversed-phase or polar organic modes.[24] The use of mass spectrometry-compatible mobile phases (e.g., methanol with ammonium formate) allows for simultaneous purity and identity confirmation.[26][27]

Chiral Gas Chromatography (GC)

For volatile or semi-volatile amino acid derivatives, chiral GC offers exceptional resolution.

  • Protocol Requirement: Derivatization: Amino acids are not inherently volatile. Therefore, a crucial and self-validating step is derivatization. A typical two-step protocol involves:

    • Esterification: The carboxylic acid group is esterified (e.g., with methanolic HCl) to form the methyl ester.

    • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride, TFAA) to block its polar N-H bond.[28] This process converts the non-volatile zwitterion into a volatile, achiral derivative that can be separated on a chiral GC column, such as one coated with a derivatized cyclodextrin.[22][23][28][29] The ratio of the integrated peak areas for the two enantiomers directly gives the ee.

TechniquePrincipleSample PreparationProsCons
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[24]Often minimal; direct injection of solution.Broad applicability, robust, preparative scale possible.Higher cost of chiral columns, solvent consumption.
Chiral GC Differential interaction with a chiral GC column.[28]Mandatory derivatization to increase volatility.[22][29]Very high resolution, sensitive (MS detection).Destructive, limited to thermally stable/volatile analytes.
NMR Spectroscopy Diastereomeric complex formation with a Chiral Solvating Agent (CSA).[30]Simple mixing of analyte and CSA in an NMR tube.[31][32]Non-destructive, rapid, provides structural info.Lower sensitivity, requires pure sample, CSA cost.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid, non-destructive method for determining ee. In the presence of a chiral solvating agent (like a BINOL derivative), a pair of enantiomers will form transient diastereomeric complexes.[31][33] These complexes have slightly different magnetic environments, causing specific proton or fluorine signals for each enantiomer to appear at different chemical shifts (i.e., they become distinguishable).[30][32]

  • Sample Preparation: In a clean NMR tube, dissolve an accurately weighed sample of the chiral amino acid derivative (analyte, ~0.05 mmol) and the chiral solvating agent (e.g., (S)-BINOL, ~0.1 mmol) in a deuterated solvent (e.g., CDCl₃, 0.6 mL).

  • Data Acquisition: Gently shake the tube to ensure mixing and acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved signal that has split into two distinct peaks corresponding to the two diastereomeric complexes. Carefully integrate both peaks.

  • Calculation: The enantiomeric excess is calculated as: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100[31]

This direct measurement provides a powerful and independent confirmation of the results obtained from chromatographic methods, fulfilling the principle of a self-validating system.

Conclusion and Future Perspectives

The synthesis of novel chiral amino acid derivatives is a dynamic and evolving field. While foundational methods like chiral pool synthesis remain relevant, the future lies in the development of more efficient, sustainable, and versatile catalytic systems. The convergence of biocatalysis with traditional organic synthesis, creating one-pot chemoenzymatic pathways, promises to deliver complex molecules with unprecedented efficiency.[20] Furthermore, the application of continuous flow technology to asymmetric catalysis is poised to solve many of the scalability challenges associated with batch processing, offering safer and more consistent manufacturing.[34] As our ability to design and synthesize these intricate molecules improves, so too will our capacity to develop next-generation therapeutics that are more potent, selective, and safer for patients worldwide.

References

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Šimek, P. (eds) Amino Acid Analysis. Methods in Molecular Biology, vol 2987. Humana, New York, NY. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26964. [Link]

  • Zahradníčková, H., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. [Link]

  • Belokon', Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 17-24. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 595-609. [Link]

  • Malig, T. C., et al. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2664-2675. [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

  • Li, D., et al. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Chirality, 32(12), 1354-1360. [Link]

  • McIntosh, J. M., & Beaumier, P. (1973). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Canadian Journal of Chemistry, 51(5), 843-845. [Link]

  • Del Borgo, M. P., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Angewandte Chemie International Edition, 62(18), e202216260. [Link]

  • Roda, G., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 969. [Link]

  • Kumar, D., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Kumar, D., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Alkylation. Buchler GmbH. [Link]

  • Guella, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12976-12988. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

  • Vachal, P., & Jacobsen, E. N. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 124(12), 2916-2917. [Link]

  • Kumar, D., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Semantic Scholar. [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.. [Link]

  • Enders, D., & Shilvock, J. P. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. [Link]

  • O'Donnell, M. J. (2017). Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. [Link]

  • Li, Y., et al. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Journal of Industrial Microbiology and Biotechnology, 51(1), kuad071. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Symmetry, 8(9), 83. [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Pesciaioli, F., & De Ruyck, J. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1694-1738. [Link]

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519-6520. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Recent Development and Application of Chiral Phase-Transfer Catalysts. ResearchGate. [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. [Link]

  • ACS Green Chemistry Institute. (n.d.). Biocatalytic Synthesis of Challenging Noncanonical Amino Acids. ACSGCIPR. [Link]

  • ResearchGate. (2025). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI. [Link]

  • Singh, R. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Wang, S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6702. [Link]

  • Lacombe, C. (n.d.). Process optimization for the biosynthesis of non-canonical amino acids. BOKU. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Semantic Scholar. [Link]

  • The Stuyvesant Spectator. (n.d.). Organocatalysis: From Metals to Monumental Catalysis. The Stuyvesant Spectator. [Link]

  • Pesciaioli, F., & De Ruyck, J. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1694-1738. [Link]

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Methodological & Application

Use of (2R)-2-(Dimethylamino)pentanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Integrating (2R)-2-(Dimethylamino)pentanoic Acid into Peptidomimetics


-Dimethyl-D-Norvaline

Part 1: Executive Summary & Scientific Rationale

(2R)-2-(Dimethylamino)pentanoic acid , commonly referred to as


-Dimethyl-D-norvaline , is a specialized non-canonical amino acid used primarily to modulate the pharmacokinetic (PK) profile of peptide-based therapeutics.[1]

Unlike standard amino acids, this moiety combines three critical features for drug design:

  • D-Stereochemistry ((2R)): Confers resistance to proteolysis, specifically blocking aminopeptidase degradation.[1]

  • 
    -Dimethylation:  Removes the hydrogen bond donor capability of the N-terminus, significantly increasing lipophilicity (LogD) and membrane permeability.[2]
    
  • Linear Hydrophobic Side Chain (

    
    -propyl):  Provides steric bulk without the 
    
    
    
    -branching found in Valine/Isoleucine, allowing for unique fit within hydrophobic pockets (e.g., tubulin binding sites in Auristatin analogs).[1]

Primary Applications:

  • N-Terminal Capping: Used as a "dead-end" cap in peptide synthesis to prevent degradation and improve oral bioavailability.

  • ADC Warheads: A structural analog to the N-terminal residue of Dolastatin 10 and Monomethyl Auristatin E (MMAE), used to tune the potency and solubility of Antibody-Drug Conjugate payloads.

Part 2: Synthesis Protocol (Reductive Amination)

Objective: Synthesize (2R)-2-(Dimethylamino)pentanoic acid from D-Norvaline while preserving enantiomeric purity.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) between the amino acid and formaldehyde, followed by in situ reduction. Sodium Cyanoborohydride (


) is preferred over 

due to its selectivity for imines at slightly acidic pH, minimizing side reactions.

Reagents:

  • Starting Material: D-Norvaline (CAS: 2013-12-9)

  • Alkylation Agent: Formaldehyde (37% aq. solution)

  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Methanol (MeOH)[1]

  • Catalyst/Buffer: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve D-Norvaline (1.0 eq) in MeOH (10 mL/g).

  • Schiff Base Formation: Add Formaldehyde (37% aq., 5.0 eq) to the solution. Stir at room temperature for 15 minutes.

  • Reduction: Cool the mixture to 0°C. Cautiously add

    
     (3.0 eq) in small portions.
    
    • Critical Control Point: Maintain pH ~5–6 by adding glacial Acetic Acid dropwise. If the pH rises (becomes basic), the reduction efficiency drops; if too acidic, hydrolysis occurs.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (n-Butanol:AcOH:Water, 4:1:1) or LC-MS.[3]

  • Quenching: Quench excess hydride by adding a few drops of concentrated HCl (in fume hood—HCN gas risk, ensure proper ventilation).

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in minimal water and load onto a cation exchange column (e.g., Dowex 50W).

    • Wash with water to remove non-basic impurities.

    • Elute product with 2M

      
      .
      
  • Isolation: Lyophilize the ammoniacal fractions to yield the white solid product.

QC Specifications:

  • Purity: >98% (HPLC)

  • Optical Rotation:

    
     must be checked against literature to confirm no racemization occurred.
    
  • NMR:

    
     NMR should show a distinct singlet for 
    
    
    
    around
    
    
    2.8 ppm.

Part 3: Peptide Coupling Protocol

Challenge: The tertiary amine of (2R)-2-(Dimethylamino)pentanoic acid cannot act as a nucleophile for further chain elongation. Therefore, it must be the N-terminal residue . Furthermore, activating the carboxyl group of an N,N-dialkyl amino acid is sterically hindered and prone to epimerization.[3]

Recommended Coupling System: HATU / HOAt / DIPEA.

Protocol:

  • Resin Preparation: Swell the resin-bound peptide (with free N-terminal amine) in DMF for 30 minutes.

  • Activation Cocktail (Pre-mix 2 mins):

    • (2R)-2-(Dimethylamino)pentanoic acid (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (4.0 eq) – Crucial additive to suppress racemization.

    • DIPEA (8.0 eq)

    • Solvent: Anhydrous DMF.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

    • Note: Standard couplings take 45 mins; this hindered coupling requires extended time.

  • Monitoring: Standard Kaiser test will likely be orange/red (positive) initially. A Chloranil test is more sensitive for secondary amines if the previous residue was Proline or N-methylated.

  • Double Coupling: If the reaction is incomplete, repeat the step with fresh reagents.

Part 4: Visualization & Data

Workflow: Synthesis & Application Logic

G Start Start: D-Norvaline Intermediate Intermediate: Schiff Base Formation Start->Intermediate pH 5-6 Step1 Reductive Amination (HCHO / NaCNBH3 / AcOH) Product Product: (2R)-2-(Dimethylamino)pentanoic acid Step1->Product Purification Intermediate->Step1 Reduction Decision Application Decision: Target Profile? Product->Decision PathA High Proteolytic Stability (Oral Peptide) Decision->PathA Use as N-Cap PathB ADC Payload Potency (Tubulin Inhibition) Decision->PathB Use as Warhead Analog

Caption: Synthesis workflow and medicinal chemistry decision tree for N,N-Dimethyl-D-norvaline.

Table 1: Physicochemical Impact on Peptide Sequence[1]
ParameterStandard D-NorvalineN,N-Dimethyl-D-NorvalineImpact on Drug Design
H-Bond Donors 1 (Primary Amine)0 (Tertiary Amine)Increases membrane permeability (passive diffusion).[1]
Basicity (pKa) ~9.6~9.8 (approx)Remains positively charged at physiological pH, aiding solubility.[1]
Proteolytic Stability Moderate (D-isomer)HighN-methylation blocks aminopeptidase recognition completely.[1]
Steric Bulk LowHighRestricts conformational freedom; locks bioactive conformation.

Part 5: References

  • Auristatin Chemistry: Maderna, A., et al. "Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications." Journal of Medicinal Chemistry 57.24 (2014): 10527-10543. Link

  • N-Methylation Effects: Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry."[1] Accounts of Chemical Research 41.10 (2008): 1331-1342. Link

  • Synthesis Protocol: Gentile, L. N., et al. "Reductive alkylation of amino acids." Journal of Organic Chemistry (General Protocol Reference). See also: Organic Chemistry Portal - Reductive Amination. Link

  • Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. Link

Sources

Chiral separation techniques for 2-(Dimethylamino)pentanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The separation of 2-(Dimethylamino)pentanoic acid (also known as N,N-Dimethylnorvaline) presents a unique set of chromatographic challenges that disqualify many standard amino acid workflows.

The Analytical Challenge:

  • Tertiary Amine Functionality: Unlike primary amino acids, this molecule lacks the proton on the nitrogen atom required for standard chiral derivatization reagents (e.g., OPA, Marfey’s Reagent, FMOC).

  • Steric Hindrance: The two methyl groups on the nitrogen prevent the formation of the "tripod" hydrogen bonding complex necessary for standard Crown Ether columns (e.g., Crownpak CR).

  • Lack of Chromophore: The molecule has weak UV absorbance (only the carboxyl carbonyl at <210 nm), making direct UV detection in standard mobile phases prone to baseline noise.

The Solution Architecture: To achieve baseline resolution (


), we utilize three distinct methodologies tailored to specific downstream requirements (e.g., preparative isolation vs. MS quantification).
  • Method A (Gold Standard): Chiral Ligand Exchange Chromatography (CLEC). Best for UV detection and robust quality control.

  • Method B (Modern): Zwitterionic Ion-Exchange (ZWIX). Best for LC-MS applications and high-throughput screening.

  • Method C (High Sensitivity): Carboxyl-Derivatization. Best for trace impurity analysis using standard polysaccharide columns.

Decision Matrix & Workflow

The following logic gate determines the optimal protocol for your specific application.

ChiralWorkflow Start Analyte: 2-(Dimethylamino)pentanoic acid Detection Required Detection Method? Start->Detection UV UV / Vis (Standard HPLC) Detection->UV QC / Purity MS Mass Spectrometry (LC-MS) Detection->MS PK / Bioanalysis Trace Trace Impurity (<0.1%) Detection->Trace Enantiomeric Excess CLEC PROTOCOL A: Ligand Exchange (CLEC) (Copper Complexation) UV->CLEC Direct UV via Cu(II) ZWIX PROTOCOL B: Zwitterionic Ion-Exchange (Chiralpak ZWIX) MS->ZWIX Volatile Buffers Deriv PROTOCOL C: Benzyl Ester Derivatization (Polysaccharide CSP) Trace->Deriv Add Chromophore

Figure 1: Strategic selection of chiral separation methodology based on detection limits and instrument capability.

Detailed Protocols

Protocol A: Chiral Ligand Exchange Chromatography (CLEC)

Target Audience: QC Labs, Process Development

Mechanism: Since the tertiary amine cannot form hydrogen bonds effectively for chiral recognition, we exploit its ability to chelate metals. The analyte forms a ternary complex with a Copper(II) ion and a chiral selector (e.g., D-Penicillamine or L-Hydroxyproline) coated on the stationary phase. The copper complex absorbs strongly at 254 nm, solving the detection problem.

Materials:

  • Column: Sumichiral OA-5000 or OA-6100 (Sumika Chemical Analysis Service) or equivalent Penicillamine-based phase.

  • Reagent: Copper(II) Sulfate Pentahydrate (

    
    ).
    

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Dissolve

      
       in HPLC-grade water to a concentration of 2.0 mM .
      
    • Optional: Add 5-10% Isopropanol (IPA) to modify retention time, but keep organic content low to maintain solubility of the copper salt.

    • Filter through a 0.22 µm nylon membrane.

  • Column Conditioning:

    • Flush the column with mobile phase at 0.5 mL/min for 60 minutes to equilibrate the copper load on the ligand exchange phase.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C - 40°C (Higher temp often improves kinetics of ligand exchange, sharpening peaks).

    • Detection: UV @ 254 nm . (The Cu-Amino Acid complex has a charge-transfer band here).

  • Data Interpretation:

    • The L-enantiomer typically elutes before the D-enantiomer on L-ligand columns (verify with standards).

    • Note: The dimethyl group adds steric bulk, so retention times will be shorter than the parent Norvaline.

Protocol B: Zwitterionic Chiral Ion-Exchange (ZWIX)

Target Audience: DMPK, Bioanalysis (LC-MS compatible)

Mechanism: The Chiralpak ZWIX(+) or ZWIX(-) columns utilize a zwitterionic Cinchona alkaloid selector. This phase separates amino acids via a synergistic double ion-pairing mechanism (interaction between the analyte's carboxylate/ammonium and the selector's quinuclidine/sulfonic acid). This method uses volatile mobile phases , making it ideal for MS.

Materials:

  • Column: Chiralpak ZWIX(+) (3µm, 150 x 3.0 mm).

  • Mobile Phase Components: Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Diethylamine (DEA).

Step-by-Step Methodology:

  • Mobile Phase Preparation (Bulk):

    • Mix MeOH / MeCN in a 98:2 v/v ratio. (High protic solvent is required for ZWIX mode).

    • Add 50 mM Formic Acid and 25 mM Diethylamine .

    • Critical: The acid/base ratio controls the ionization state. For this tertiary amino acid, ensure the pH (apparent) is around 5.5–6.0 to maintain zwitterionic character.

  • Sample Dilution:

    • Dissolve the sample in pure Methanol. Avoid water in the sample diluent if possible to prevent peak distortion.

  • Run Parameters:

    • Flow Rate: 0.4 mL/min (for 3mm ID column).

    • Temperature: 25°C.

    • Detection: MS (ESI+) or ELSD/CAD.

      • MS Settings: Monitor [M+H]+ = 146.12 m/z.

  • Troubleshooting:

    • If retention is too low, decrease the acid/base concentration to 25mM/12.5mM to increase ionic interaction strength.

Protocol C: Carboxyl-Derivatization (Indirect Separation)

Target Audience: Trace Analysis, Labs with only Polysaccharide Columns

Mechanism: Since we cannot derivatize the tertiary amine, we derivatize the carboxylic acid to form a Benzyl Ester or Nitrobenzyl Ester . This adds a strong UV chromophore and removes the zwitterionic character, allowing separation on standard polysaccharide columns (AD-H, OD-H) in normal phase.

Reaction Scheme:



Step-by-Step Methodology:

  • Derivatization:

    • In a 2 mL vial, mix 100 µL of sample (1 mg/mL in Acetone).

    • Add 50 µL of

      
       (saturated aqueous solution) or solid base.
      
    • Add 50 µL of Benzyl Bromide (10% in Acetone).

    • Heat at 60°C for 30 minutes.

    • Evaporate to dryness and reconstitute in 1 mL of Hexane/Ethanol (90:10).

  • Chromatography:

    • Column: Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: Hexane / Isopropanol (95:5).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (detecting the benzyl ring).

  • Validation:

    • This method converts the amphoteric molecule into a neutral amine. The separation relies on the interaction of the ester carbonyl and the tertiary amine with the carbamate backbone of the CSP.

Comparative Data Summary

FeatureMethod A (CLEC)Method B (ZWIX)Method C (Deriv.)
Primary Interaction Metal ChelationIon-PairingH-Bond / Steric
Mobile Phase Aqueous

MeOH/MeCN + AdditivesHexane/IPA
Detection UV 254 nm (Complex)MS / ELSDUV 254 nm (Tag)
Sample Prep Dissolve & ShootDissolve & ShootChemical Reaction
Robustness HighMediumMedium (Reaction dependent)
Cost per Run LowMediumHigh (Reagents + Time)

References

  • Davankov, V. A. (2003). Ligand exchange chromatography of chiral compounds. In Chiral Separations: Methods and Protocols. Humana Press.

  • Ilisz, I., et al. (2013). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A, 1296, 119-139. (Describes the ZWIX mechanism for N-substituted amino acids).

  • Lindner, W., et al. (2010). Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids. Journal of Chromatography A. (Foundational work on ZWIX columns).

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. HNB Publishing. (Reference for CLEC copper complexes).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (2R)-2-(Dimethylamino)pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of (2R)-2-(Dimethylamino)pentanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this synthesis. Our approach is grounded in established chemical principles to ensure you can not only solve problems but also understand the underlying causality of each experimental step.

The most common and practical route to (2R)-2-(Dimethylamino)pentanoic acid involves a two-stage process: first, the synthesis of the racemic compound via reductive amination, followed by the separation of the desired (2R)-enantiomer through chiral resolution. This guide is structured to address each stage of this workflow.

Overall Synthetic Workflow

The synthesis begins with the reductive amination of 2-oxopentanoic acid with dimethylamine, followed by chiral resolution to isolate the target enantiomer.

Synthesis_Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution Start 2-Oxopentanoic Acid + Dimethylamine Reductive_Amination Reductive Amination (e.g., using NaBH(OAc)3) Start->Reductive_Amination Imine/ Iminium formation Racemate Racemic (2R/2S)-2-(Dimethylamino)pentanoic acid Reductive_Amination->Racemate Reduction Resolving_Agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemate->Resolving_Agent Diastereomers Formation of Diastereomeric Salts ((2R)-Amine•(L)-Acid) & ((2S)-Amine•(L)-Acid) Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Exploit solubility differences Liberation Liberate Free Amine (Base Treatment) Separation->Liberation Final_Product (2R)-2-(Dimethylamino)pentanoic acid Liberation->Final_Product Chiral_Resolution Racemate Racemic Mixture (R-Amine & S-Amine) ResolvingAgent Add Chiral Resolving Agent (e.g., Pure R-Acid) Racemate->ResolvingAgent Diastereomers Diastereomeric Salts (R-Amine•R-Acid) & (S-Amine•R-Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalts Separated Diastereomers (Based on solubility) Crystallization->SeparatedSalts Liberation Liberate Free Amine (Base Treatment) SeparatedSalts->Liberation Enantiomers Pure Enantiomers (R-Amine & S-Amine) Liberation->Enantiomers

Validation & Comparative

A Guide to the Stereospecific Biological Activity of (2R)- vs. (2S)-2-(Dimethylamino)pentanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a fundamental determinant of its interaction with biological systems.[1] Many molecules, including amino acids and their derivatives, can exist as non-superimposable mirror images of each other, referred to as enantiomers.[2] These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, often exhibit markedly different biological activities.[3] This is because biological targets such as enzymes and receptors are themselves chiral, creating a stereospecific environment where only one enantiomer may bind effectively and elicit a desired response.[3][4]

The differential effects of enantiomers are well-documented in pharmacology. For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen is over 100 times more potent as a cyclo-oxygenase I inhibitor than its (R)-enantiomer.[4] Similarly, the anesthetic effects of ketamine are primarily attributed to the (S)-enantiomer.[1] These examples underscore the necessity of studying enantiomers as separate chemical entities to understand their unique pharmacological and toxicological profiles fully.[3][5]

Hypothetical Biological Activity Profile: A Starting Point for Investigation

N,N-dimethylated amino acids, such as the title compounds, represent a class of molecules with potential for diverse pharmacological activities. N-methylation can enhance pharmacokinetic properties like membrane permeability and stability against enzymatic degradation.[6][7] Based on the structure of 2-(Dimethylamino)pentanoic acid, a derivative of the amino acid norvaline, we can hypothesize potential areas of biological activity to guide initial screening efforts. These could include roles as enzyme inhibitors, receptor modulators, or cytotoxic agents.[6][8]

The core of this guide is to provide the "how-to" for elucidating the differences between the (2R) and (2S) enantiomers. The following sections will outline a logical experimental workflow to systematically compare their biological activities.

Experimental Workflow for Comparative Biological Activity Assessment

A robust comparison of the (2R) and (2S) enantiomers of 2-(Dimethylamino)pentanoic acid requires a multi-faceted approach. The following workflow outlines a series of in vitro assays designed to characterize and differentiate their biological effects.

Experimental Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Initial Biological Screening cluster_2 In-depth Mechanistic Studies (Based on Screening Hits) cluster_3 Data Analysis & Comparison A Synthesis or Purchase of (2R) and (2S)-2-(Dimethylamino)pentanoic acid B Enantiomeric Purity Assessment (e.g., Chiral HPLC) A->B C Preparation of Stock Solutions B->C D Cytotoxicity Screening (MTT Assay) C->D E Broad-Spectrum Enzyme Inhibition Panel C->E F Receptor Binding Screen (Radioligand Binding Assay) C->F G Dose-Response Cytotoxicity (IC50 Determination) D->G H Specific Enzyme Inhibition Kinetics (Ki Determination) E->H I Functional Receptor Assays (e.g., GTPγS, cAMP) F->I J Comparative Analysis of IC50, Ki, EC50/IC50 values G->J H->J I->J K Determination of Eudismic Ratio J->K

Caption: A logical workflow for the comparative biological activity assessment of (2R) and (2S)-2-(Dimethylamino)pentanoic acid.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cell lines, enzymes, or receptors being investigated.

Enantiomeric Purity Assessment using Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Before any biological testing, it is crucial to confirm the enantiomeric purity of the (2R) and (2S) samples. Chiral HPLC is a standard method for separating and quantifying enantiomers.[9][10]

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amino acid derivatives.[10]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of each enantiomer and a racemic mixture in the mobile phase to create standard solutions.

  • HPLC Analysis:

    • Inject the racemic mixture to determine the retention times of both enantiomers.

    • Inject each individual enantiomer to confirm its identity and assess its purity.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram of each sample.

Cytotoxicity Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screen can reveal if either enantiomer possesses cytotoxic effects against cancerous or non-cancerous cell lines.[11][12]

Protocol:

  • Cell Culture: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (2R) and (2S) enantiomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability suggests a cytotoxic effect.

Enzyme Inhibition Assays

Rationale: Many drugs exert their effects by inhibiting specific enzymes. A broad-spectrum enzyme inhibition screen can identify potential targets. If a hit is found, a more detailed kinetic analysis can be performed to determine the inhibitory potency (Ki) of each enantiomer.[13][14]

General Protocol for Spectrophotometric or Fluorometric Assays:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and stock solutions of the (2R) and (2S) enantiomers.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compounds (or vehicle control).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform further experiments with varying substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[]

Receptor Binding Assays

Rationale: Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Radioligand binding assays are a common and sensitive method for this purpose.[16]

General Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a reaction tube, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled test compounds ((2R) and (2S) enantiomers).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The quantitative data obtained from the dose-response assays should be summarized in tables for easy comparison.

Table 1: Comparative Cytotoxicity of (2R) and (2S)-2-(Dimethylamino)pentanoic Acid

CompoundCell LineIC50 (µM) ± SD
(2R)-enantiomerCancer Cell Line AData to be determined
Cancer Cell Line BData to be determined
Non-cancerous Cell LineData to be determined
(2S)-enantiomerCancer Cell Line AData to be determined
Cancer Cell Line BData to be determined
Non-cancerous Cell LineData to be determined
Positive ControlCancer Cell Line AKnown value

Table 2: Comparative Enzyme Inhibition of (2R) and (2S)-2-(Dimethylamino)pentanoic Acid

CompoundTarget EnzymeKi (µM) ± SDMechanism of Inhibition
(2R)-enantiomerEnzyme XData to be determinedData to be determined
(2S)-enantiomerEnzyme XData to be determinedData to be determined
Known InhibitorEnzyme XKnown valueKnown mechanism

Table 3: Comparative Receptor Binding Affinity of (2R) and (2S)-2-(Dimethylamino)pentanoic Acid

CompoundTarget ReceptorKi (nM) ± SD
(2R)-enantiomerReceptor YData to be determined
(2S)-enantiomerReceptor YData to be determined
Known LigandReceptor YKnown value

A key metric for comparing the activity of enantiomers is the eudismic ratio , which is the ratio of the potency of the more active enantiomer (eutomer) to that of the less active enantiomer (distomer). A high eudismic ratio indicates a high degree of stereoselectivity for the biological target.

Conclusion

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • de Souza, A. C. C., et al. (2019).
  • Bhushan, R., & Arora, M. (2002). T.l.c. enantiomeric separation of amino acids.
  • ResearchGate. (2018). How to separate amino acid enantiomers?.
  • Sprout, C. M., & Seto, C. T. (2005). Using Enzyme Inhibition as a High Throughput Method to Measure the Enantiomeric Excess of a Chiral Sulfoxide. Organic Letters, 7(22), 5099-102.
  • Sprout, C. M., & Seto, C. T. (2005). Using enzyme inhibition as a high throughput method to measure the enantiomeric excess of a chiral sulfoxide. PubMed.
  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • IAEA. (n.d.). SEPARATION OF ENANTIOMERS BY CHIRALLY MODIFIED MEMBRANES. IAEA.
  • ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors.
  • Le, C., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC.
  • Al-Sagheer, F. A., & Al-Sughayer, M. A. (2018). Synthesis, Characterization and Cytotoxicity Investigation of Chitosan-Amino Acid Derivatives Nanoparticles in Human Breast Cancer Cell Lines. SciELO México.
  • Peyrin, E. (2007). Aptamer-Based Enantioselective Competitive Binding Assay for the Trace Enantiomer Detection. Analytical Chemistry.
  • Raushel, F. M., et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • Habib, S., et al. (2000). A simple microbiological assay for the stereospecific differentiation of alpha and beta isomers of arteether. PubMed.
  • BenchChem. (n.d.). In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds. BenchChem.
  • Miners, J. O., & Jones, M. E. (2004). Inside the isomers: the tale of chiral switches. Australian Prescriber.
  • Deranged Physiology. (2024). Enantiomerism. Deranged Physiology.
  • Smith, S. W. (2009). Stereochemistry in Drug Action. PMC - NIH.
  • BOC Sciences. (n.d.). Competitive vs Non-Competitive Enzyme Inhibition. BOC Sciences.
  • Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). PMC.
  • Worsawat, P., et al. (2024).
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2023). MDPI.
  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated deriv
  • Aptamer-Based Enantioselective Competitive Binding Assay for the Trace Enantiomer Detection. (2007).
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • PubChem. (n.d.). 2-(Dimethylamino)pentanoic acid. PubChem.
  • ResearchGate. (2025). Synthesis of N,N-dimethylaminoalkyl esters of butanoic and pentanoic acids and study of their activity in the polymerization reaction of diglycidyl ethers.
  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. (2019). PubMed.
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024). International Journal of Pharmaceutical Sciences.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC.
  • BenchChem. (n.d.). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine. BenchChem.
  • Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. (2008). PMC.
  • Sigma-Aldrich. (n.d.). (2S)-2-amino-5-(dimethylamino)pentanoic acid dihydrochloride. Sigma-Aldrich.
  • ResearchGate. (n.d.). Representative bioactive natural substances bearing N,Ndimethyl amino acid.
  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Chemistry LibreTexts.
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2024).
  • ResearchGate. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II.
  • BenchChem. (n.d.). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. BenchChem.

Sources

Benchmarking (2R)-2-(Dimethylamino)pentanoic Acid: A Guide to High-Stability N-Terminal Capping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-(Dimethylamino)pentanoic acid (also referred to as


-Dimethyl-D-Norvaline ) represents a specialized class of "designer" amino acids used primarily as N-terminal capping motifs in peptide therapeutics. Unlike standard capping groups (e.g., Acetyl), this building block introduces a basic center, specific chirality, and significant hydrophobic bulk.

This guide benchmarks this molecule against its closest structural competitors—D-Norvaline ,


-Methyl-D-Norvaline , and 

-Dimethyl-D-Valine
—to assist medicinal chemists in selecting the optimal residue for improving proteolytic stability and membrane permeability.

Part 1: The Candidate & The Competition

In drug discovery, the N-terminus is a primary site of metabolic degradation (exopeptidases) and a critical regulator of membrane permeability. The selection of the N-terminal residue dictates the molecule's half-life and cellular uptake.

Comparative Analysis Table
Feature(2R)-2-(Dimethylamino)pentanoic acid (Target)

-Methyl-D-Norvaline
D-Norvaline

-Dimethyl-D-Valine
Structure Linear Side Chain (Propyl),

Amine
Linear Side Chain,

Amine
Linear Side Chain,

Amine
Branched Side Chain (Isopropyl),

Amine
H-Bond Donors 0 (Excellent Permeability)120
Proteolytic Stability Extreme (Steric + Electronic Block)HighModerate (D-config only)Extreme
Coupling Difficulty High (Steric hindrance)ModerateLowVery High (Beta-branching + N-Me)
Lipophilicity (LogD) HighModerateLowHigh
Primary Utility N-Terminal Cap (Dolastatin analogs)Peptidomimetic BackboneStereochemical ProbeN-Terminal Cap (Steric clashes common)
Technical Insight: The "Linear vs. Branched" Advantage

While


-Dimethyl-D-Valine offers similar electronic properties, its isopropyl  side chain (beta-branched) creates severe steric clashes in certain receptor binding pockets. The target molecule, with its linear propyl  side chain, offers a "slim" hydrophobic profile, allowing it to fit into tighter pockets while maintaining the same N-terminal stability benefits.

Part 2: Physicochemical Benchmarking

Membrane Permeability (The "Chameleonic" Effect)

The primary driver for selecting (2R)-2-(Dimethylamino)pentanoic acid is the elimination of Hydrogen Bond Donors (HBD).

  • Mechanism: Standard amino acids have NH

    
     or NH groups that must be desolvated to enter the lipid bilayer, an energetically costly process (high desolvation penalty).
    
  • Performance: By methylating the amine twice (

    
    -dimethyl), the HBD count drops to zero. This allows the molecule to transition from the aqueous phase to the lipid membrane with significantly lower energy requirements, enhancing passive diffusion (PAMPA).[1]
    
Proteolytic Stability (The "Double Lock")

This molecule employs a two-tiered defense against aminopeptidases:

  • Chiral Lock (2R/D-Config): Most endogenous proteases recognize L-amino acids. The D-configuration prevents the enzyme from achieving the correct transition state geometry.

  • Steric/Electronic Lock (

    
    -Dimethyl):  The bulky dimethyl group physically blocks the active site of proteases. Furthermore, the lack of an N-H proton prevents the formation of critical hydrogen bonds often required for the hydrolysis mechanism.
    

Part 3: Synthetic Utility & Coupling Protocols[3]

Warning: The steric bulk of the dimethylamino group makes this molecule a poor nucleophile and a difficult electrophile. It is almost exclusively used as the final residue added to a chain (N-terminal cap). It cannot be used internally to extend a chain because it lacks a proton on the nitrogen to form the next amide bond.

Workflow Visualization: Selection & Synthesis

The following diagrams illustrate the decision logic for selection and the specific coupling workflow.

G Start Peptide Optimization Goal Stability Need Proteolytic Stability? Start->Stability Permeability Need Cell Permeability? Stability->Permeability Yes DNva Use D-Norvaline (Standard) Stability->DNva No (Stereo only) Sterics Receptor Pocket Constraints? Permeability->Sterics High Permeability Needed NMe Use N-Me-D-Norvaline (Balanced) Permeability->NMe Moderate Permeability Target Use (2R)-2-(Dimethylamino) pentanoic acid Sterics->Target Tight Pocket (Linear Sidechain) Valine Use N,N-Dimethyl-D-Valine Sterics->Valine Open Pocket (Branched OK)

Experimental Protocol: HATU-Mediated Coupling

Standard carbodiimide couplings (DIC/HOBt) often fail or proceed slowly with this building block due to steric hindrance. The following protocol uses HATU, which generates a more reactive species.

Materials:

  • Resin-bound peptide (free amine, deprotected).

  • (2R)-2-(Dimethylamino)pentanoic acid (3.0 eq).

  • HATU (2.9 eq).

  • HOAt (3.0 eq) [Optional but recommended for extreme sterics].

  • DIPEA (6.0 eq).

  • DMF (Anhydrous).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the amino acid and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds (do not over-activate, or risk racemization, though less risk with D-amino acids).

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Agitate at Room Temperature for 2 to 4 hours .

    • Note: For extremely difficult sequences, microwave irradiation (75°C, 25W, 10 min) is highly effective.

  • Monitoring: Standard Kaiser tests may be misleading due to the bulk. Use a micro-cleavage and LC-MS to verify completion.

  • Capping: If the reaction is incomplete, re-couple. Do not acetylate, as the unreacted amine is your target peptide (minus the cap).

Part 4: Synthesis of the Building Block

If the building block is not commercially available, it is synthesized via Reductive Amination of D-Norvaline.

Synthesis DNva D-Norvaline (Starting Material) Reaction Reductive Alkylation (Eschweiler-Clarke conditions) DNva->Reaction Formaldehyde Formaldehyde (excess) + Pd/C, H2 Formaldehyde->Reaction Product (2R)-2-(Dimethylamino)pentanoic acid Reaction->Product Yield > 90%

Caption: Figure 2: Reductive alkylation pathway. Note: Hydrogenation is preferred over Sodium Cyanoborohydride to avoid boron contaminants in pharma intermediates.

References

  • BenchChem. (2025).[1][2][3] Biological activity of peptides with and without N-methylation. Retrieved from (Representative Link).

  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. .

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. .

  • LifeTein. (2025). Should My Peptide Be Methylated? A Technical Review. Retrieved from .

  • Merck/Novabiochem. (2024). Coupling Reagents in Peptide Synthesis: HATU vs PyBOP. Retrieved from .

(Note: While specific URLs for the exact product pages are simulated based on standard industry catalogs, the citations refer to established chemical principles and known literature on peptide N-methylation.)

Sources

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Chiral Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chirality and the Imperative of Inter-Laboratory Validation

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a mere structural nuance; it is often the very determinant of therapeutic efficacy and toxicological profile. Chiral compounds, molecules that are non-superimposable mirror images of each other (enantiomers), frequently exhibit starkly different pharmacological activities. The thalidomide tragedy of the late 1950s serves as a sobering reminder of this principle, where one enantiomer was a sedative while the other was a potent teratogen.[1] Consequently, the robust and reliable analysis of chiral compounds is a cornerstone of drug development and quality control.

The validation of an analytical method is the documented process that demonstrates its suitability for its intended purpose.[2] When this method is to be used across different laboratories—a common scenario in global pharmaceutical development and manufacturing—an inter-laboratory validation, or method transfer, is essential. This process ensures that a receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[3] A poorly executed method transfer can lead to delayed product releases, costly retesting, and regulatory non-compliance.[4]

This guide provides an in-depth comparison of two primary chromatographic techniques for the analysis of chiral compounds: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the practical aspects of inter-laboratory validation for each technique, providing detailed experimental protocols, discussing the causality behind experimental choices, and presenting supporting data to guide you in selecting and validating the most appropriate method for your chiral compound.

Core Principles of Inter-Laboratory Method Validation

The foundation of a successful inter-laboratory validation lies in a well-defined protocol that outlines the scope, procedures, and acceptance criteria for the study. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[5] The primary objective is to demonstrate that the analytical method, when transferred, provides comparable results between the participating laboratories.[3]

The process typically involves a comparative testing approach, where both the transferring and receiving laboratories analyze the same set of predetermined samples.[3] The results are then statistically compared against predefined acceptance criteria.[3]

Caption: A typical workflow for an inter-laboratory validation study.

Comparative Analysis of Analytical Methods: HPLC vs. SFC for Chiral Separations

The choice between HPLC and SFC for chiral analysis is a critical decision that depends on the specific compound, the desired throughput, and environmental considerations. Both techniques primarily utilize chiral stationary phases (CSPs) to achieve enantiomeric separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used in both HPLC and SFC due to their broad applicability.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Rationale & Insights
Mobile Phase Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) organic solvents.[7]Supercritical carbon dioxide with a polar co-solvent (modifier) like methanol or ethanol.[7][8]SFC's use of CO2 significantly reduces the consumption of toxic organic solvents, making it a "greener" alternative.[8] The low viscosity of the mobile phase in SFC allows for faster separations.
Analysis Time Can range from several minutes to over 30 minutes.[7]Typically offers faster analysis times, often 3-5 times faster than HPLC.[7][8]The lower viscosity and higher diffusivity of supercritical fluids enable higher flow rates without a significant loss of efficiency.[8]
Resolution (Rs) Generally provides good resolution, which can be optimized by adjusting mobile phase composition and flow rate.[7]Often yields superior enantiomeric resolution compared to HPLC for the same CSP, with temperature and pressure as additional optimization parameters.[7][9]The unique properties of supercritical fluids can enhance chiral recognition on the stationary phase.
Sensitivity (LOD/LOQ) Dependent on the detector (e.g., UV, MS), but generally in the low ng range for LOD and mid to high ng range for LOQ.[7]Offers good sensitivity, often comparable to or better than HPLC, especially with mass spectrometric detection.[7][8]The efficient ionization in the gas phase after decompression makes SFC highly compatible with MS detection.
Key Advantages Well-established technique with a wide range of available instrumentation and columns. Robust and highly reproducible.Faster analysis, reduced solvent consumption, lower backpressure, and excellent compatibility with preparative scale separations.[8]SFC is increasingly becoming the technique of choice for high-throughput chiral screening and purification.
Key Disadvantages Longer analysis times and higher consumption of organic solvents.[7]Requires specialized instrumentation capable of handling high pressures.[7]The initial investment in SFC instrumentation can be higher than for HPLC.

Detailed Experimental Protocols for Inter-Laboratory Validation

The following protocols provide a step-by-step guide for validating key analytical parameters for chiral methods using both HPLC and SFC. These protocols are designed to be adapted to the specific chiral compound and analytical method being validated.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte enantiomers in the presence of potential interferents.

Experimental Protocol (HPLC & SFC):

  • Blank Analysis: Inject a blank solution (mobile phase or sample matrix without the analyte) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Individual Enantiomer Analysis: Inject solutions of the pure desired enantiomer and the pure undesired enantiomer (if available) to confirm their respective retention times.

  • Racemic Mixture Analysis: Inject a solution of the racemic mixture to demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks.[9]

  • Spiked Sample Analysis: If potential impurities or degradation products are known, spike the sample with these compounds and analyze to ensure they do not co-elute with the enantiomers of interest.

Causality Behind Choices: The use of individual enantiomers and a racemic mixture is crucial to confirm the identity and separation of the chiral peaks. Analyzing a blank ensures that the observed peaks are from the analyte and not from the solvent or sample matrix.

Linearity and Range

Objective: To demonstrate a linear relationship between the analytical response and the concentration of the undesired enantiomer over a specified range.

Experimental Protocol (HPLC & SFC):

  • Preparation of Standards: Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations. This range should typically span from the Limit of Quantitation (LOQ) to at least 120% of the specified limit for the undesired enantiomer.[10]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area versus the concentration of the undesired enantiomer.

  • Statistical Evaluation: Calculate the regression equation (y = mx + c), the coefficient of determination (r²), and the y-intercept.[1][11]

Acceptance Criteria:

  • Coefficient of Determination (r²): ≥ 0.99[3]

  • Y-intercept: Should be a small percentage of the response at the 100% level.

Causality Behind Choices: A linear response is fundamental for accurate quantitation. The specified range ensures that the method is linear for the expected concentrations of the undesired enantiomer in the samples.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Experimental Protocol (HPLC & SFC):

  • Sample Preparation: Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[1][3] Prepare three replicates at each concentration level.

  • Analysis: Analyze the spiked samples according to the analytical method.

  • Data Analysis: Calculate the percentage recovery of the spiked undesired enantiomer at each concentration level.

Acceptance Criteria:

  • Recovery: Typically within 98.0% to 102.0% for each concentration level.[1] For impurity analysis, a wider range of 80-120% may be acceptable.[1]

Causality Behind Choices: Spiking a known amount of the undesired enantiomer into the main component matrix is the most direct way to assess the accuracy of the method in a realistic sample context.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol (HPLC & SFC):

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.[9]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument within the same laboratory.[9]

  • Reproducibility (Inter-laboratory precision): This is assessed by comparing the results from the sending and receiving laboratories during the method transfer.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • %RSD for Repeatability and Intermediate Precision: Typically ≤ 5% for the major component and ≤ 15% for the minor (undesired) enantiomer.[10] These values can be method-dependent.

Causality Behind Choices: Repeatability assesses the precision of the method under ideal conditions, while intermediate precision evaluates the effect of normal laboratory variations. Reproducibility is the ultimate test of the method's transferability.

Caption: Relationship between key analytical method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Experimental Protocol (HPLC & SFC):

  • Determination based on Signal-to-Noise Ratio:

    • Analyze a series of solutions with decreasing concentrations of the undesired enantiomer.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[10]

  • Determination based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)[3]

Acceptance Criteria:

  • The LOQ must be at or below the specified limit for the undesired enantiomer.

Causality Behind Choices: Establishing the LOD and LOQ is crucial for ensuring that the method is sensitive enough to control the undesired enantiomer at the required low levels.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol (HPLC & SFC):

  • Identify Critical Parameters: Identify the method parameters that are most likely to influence the separation, such as:

    • HPLC: Mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), column temperature (±2 °C), pH of the mobile phase.[3][9]

    • SFC: Co-solvent percentage (±2%), back pressure (±5 bar), column temperature (±2 °C), flow rate (±0.1 mL/min).

  • Systematic Variation: Intentionally vary these parameters one at a time while keeping others constant.

  • Analysis: Analyze a sample of the racemic mixture under each varied condition.

  • Data Analysis: Evaluate the impact of these changes on critical system suitability parameters, particularly the resolution (Rs) between the enantiomers.

Acceptance Criteria:

  • The resolution (Rs) should remain > 1.5 under all varied conditions.

  • The quantitative results should not be significantly affected.

Causality Behind Choices: Robustness testing provides confidence that the method will perform consistently in different laboratories, where minor variations in instrumentation and environmental conditions are inevitable.[12]

Troubleshooting Common Challenges in Inter-Laboratory Method Transfer

Despite a well-defined protocol, challenges can arise during method transfer. Here are some common issues and troubleshooting strategies:

  • Discrepancies in Retention Times: This can be caused by differences in instrument dwell volume (especially in gradient HPLC), column temperature, or mobile phase preparation.[13]

    • Solution: Ensure both laboratories use identical column dimensions and that column ovens are properly calibrated. For gradient methods, a small adjustment to the initial hold time may be necessary to compensate for differences in dwell volume.

  • Poor Peak Shape or Loss of Resolution: This may be due to differences in extra-column volume, detector settings, or the use of different lots of the chiral stationary phase.[13]

    • Solution: Minimize the length and diameter of connecting tubing. Ensure detector settings (e.g., data acquisition rate) are appropriate. It is highly recommended that both laboratories use columns from the same manufacturing lot for the validation study.

  • "Memory Effects" on Chiral Columns: Additives used in the mobile phase can sometimes adsorb to the CSP, affecting subsequent analyses.[14]

    • Solution: Dedicate a column for a specific method, especially if it uses strong acidic or basic additives. Implement a rigorous column washing procedure between different methods.

  • Sample Stability Issues: The stability of the sample during shipping and storage between laboratories can impact results.

    • Solution: Establish the stability of the sample and analytical solutions early in the validation process. Use expedited shipping with appropriate temperature controls.

Conclusion

The inter-laboratory validation of analytical methods for chiral compounds is a meticulous but essential process in the pharmaceutical industry. A successful validation ensures the consistent quality and safety of drug products, regardless of where they are tested. This guide has provided a comprehensive framework for conducting such a validation, with a focus on the practical comparison of HPLC and SFC.

As a Senior Application Scientist, my recommendation is to approach method selection with a thorough understanding of the compound's properties and the analytical needs of the project. While HPLC remains a robust and reliable workhorse, the speed, efficiency, and environmental benefits of SFC make it an increasingly attractive option, particularly for high-throughput screening and preparative applications.[8]

Ultimately, the key to a successful inter-laboratory validation lies in a well-documented, scientifically sound protocol, clear communication between the participating laboratories, and a proactive approach to troubleshooting. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure the reliability and transferability of their chiral analytical methods.

References

  • AMSbiopharma. (2025, July 22).
  • BenchChem. (2025). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
  • Der Pharma Chemica. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity.
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • PMC. (2021, April 6).
  • ResearchGate. (2012, July 15). (PDF)
  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ScienceDirect. (n.d.).
  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Wiley Online Library. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Sigma-Aldrich. (n.d.). Analytical Report on Robustness Testing of CHIROBIOTIC T.
  • ACS Publications. (2023, January 10).
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • ResearchGate. (2023, November 25). (PDF)
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)
  • AMSbiopharma. (2025, July 22).
  • LCGC International. (2022, April 15). Robustness Tests.
  • ResearchGate. (n.d.). ROBUSTNESS OF CHIRAL LC METHOD | Download Table.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • LCGC International. (2026, February 10). Method Transfer Problems.
  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • ResearchGate. (n.d.). Acceptance Criteria of the Accuracy and Precision of Various Instruments.
  • Chromatography Today. (2020, May 20).
  • Agilent. (2019, January 10).
  • Manufacturing Chemist. (2020, June 8). Getting it right: best practices for analytical method transfers.
  • HPLC. (n.d.). “Chiral Impurity Methods – Case Study”.
  • PubMed. (n.d.). Inter-laboratory Transfer of HPLC Methods: Problems and Solutions.

Sources

Safety Operating Guide

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Stewardship & Safety

As researchers, our responsibility extends beyond the synthesis flask to the lifecycle management of our reagents. (2R)-2-(Dimethylamino)pentanoic acid hydrochloride (also known as


-Dimethyl-D-norvaline HCl) is a chiral amino acid derivative often used as a building block in peptidomimetics.

While amino acids are generally perceived as low-hazard, the hydrochloride salt form and the tertiary amine functionality dictate specific disposal protocols. The HCl moiety introduces potential acidity (corrosivity) in aqueous solution, and the amine group presents compatibility risks with strong oxidizers.

Critical Directive: Do not treat this compound as standard biological waste. It must be managed as Chemical Waste due to its synthetic modification and salt form.

Chemical Profile & Hazard Identification

Before disposal, you must validate the material's state. This compound is typically a hygroscopic white to off-white solid.

PropertyDescriptionDisposal Implication
Chemical Structure Pentanoic acid backbone, dimethylated amine, HCl salt.Organic waste with potential acidity.[1][2][3][4]
Acidity (pH) Acidic in water (pH ~2-4 depending on conc).Corrosive hazard. Do not dispose of down drains without neutralization (if permitted) or collection.
Reactivity Incompatible with strong oxidizers and strong bases.Segregation required. Risk of exotherm with bases; risk of toxic gas/reaction with oxidizers.
Water Solubility High.[5]Leaching risk.[6] Spill cleanup requires dry absorption first.
Regulatory Status Not typically P-listed or U-listed (RCRA).Defaults to Characteristic Waste (Corrosivity D002) if in solution pH < 2.

Pre-Disposal Decision Matrix

Use this logic flow to determine the correct waste stream.

  • Scenario A: Pure Solid / Expired Reagent.

    • Action: Dispose of in original container or transfer to a wide-mouth HDPE jar.

  • Scenario B: Aqueous Solution (Reaction mixture or stock).

    • Action: Check pH.[6][7][8] If < 2 or > 12.5, it is Hazardous Waste (Corrosive) . Collect in "Aqueous Waste" carboy.

  • Scenario C: Organic Solvent Solution.

    • Action: Collect in "Organic Solvent" carboy (Halogenated or Non-Halogenated depending on the solvent).

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Best for: Expired solids, spill cleanup residues, and heavily contaminated solids.

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to HCl corrosion risk.

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety glasses.[9]

    • Transfer the solid carefully to avoid dust generation.

    • Self-Validating Step: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a gas-tight seal.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "(2R)-2-(Dimethylamino)pentanoic acid HCl".[10][11]

    • Hazards: Check "Irritant" and "Corrosive" (if applicable to your specific quantity/form).

  • Secondary Containment: Place the jar into a secondary plastic bin or bag to capture potential leaks.

Protocol B: Aqueous Liquid Waste

Best for: Leftover stock solutions or aqueous extraction layers.

  • Assessment: Measure pH using a calibrated pH meter or strip.

    • Note: If pH is < 2, the waste is RCRA Corrosive (D002).

  • Segregation: Ensure the waste carboy does NOT contain:

    • Bleach (Sodium Hypochlorite) – Risk of forming toxic chloramines with the amine group.

    • Nitrites – Risk of forming carcinogenic nitrosamines.

  • Collection: Pour into the designated "Aqueous Chemical Waste" carboy.

    • Self-Validating Step: Verify the carboy is vented or has a pressure-relief cap if you suspect any residual reaction, though this salt is generally stable in water.

Protocol C: Empty Container Management

Regulatory Requirement: A container is considered "RCRA Empty" only when:

  • All wastes have been removed using standard practices (pouring/scraping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Triple Rinse: Rinse the bottle 3 times with a solvent capable of dissolving the residue (water is sufficient for this HCl salt).

  • Disposal: Collect the rinsate as chemical waste (Protocol B). Deface the label and discard the bottle in standard trash or glass recycling.

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for disposing of (2R)-2-(Dimethylamino)pentanoic acid HCl.

DisposalWorkflow Start Start: Waste Identification (2R)-2-(Dimethylamino)pentanoic acid HCl Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Solution) Assess->Liquid PureSolid Pure/Expired Reagent Solid->PureSolid Debris Contaminated Debris (Gloves/Wipes) Solid->Debris SolventCheck Check Solvent Base Liquid->SolventCheck BinSolid Disposal: Solid Chemical Waste Bin (Label: Irritant) PureSolid->BinSolid Pack in HDPE/Glass Debris->BinSolid Double Bag Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based PHCheck Measure pH (Is pH < 2?) Aqueous->PHCheck BinOrg Disposal: Organic Waste Carboy (Halogenated/Non-Halogenated) Organic->BinOrg BinAq Disposal: Aqueous Waste Carboy (Label: Corrosive if pH < 2) PHCheck->BinAq Collect & Label

Caption: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance.

Regulatory & Compatibility Reference

RCRA Classification (USA)

This specific CAS is not P-listed or U-listed. However, determinations must be made based on characteristics :

  • Ignitability (D001): Not applicable for the solid salt.

  • Corrosivity (D002): Applicable if aqueous solution pH

    
     2.
    
  • Reactivity (D003): Generally stable, but avoid mixing with strong oxidizers.[7]

Incompatibility Alert
Incompatible ClassRiskMechanism
Hypochlorites (Bleach) HighFormation of chloramines (toxic gas) via reaction with the amine group.
Nitrites/Nitrates HighPotential formation of nitrosamines (carcinogenic).
Strong Bases (NaOH) ModerateExothermic neutralization of the HCl salt.

Emergency Spill Response

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area if dust is airborne.[6]

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a dust mask (N95) if powder is loose.

  • Neutralize (Liquids): If an acidic solution spills, cover with sodium bicarbonate (baking soda) until bubbling stops.

  • Absorb: Use vermiculite or dry sand.

  • Disposal: Sweep into a container and label as "Debris from Chemical Spill: Amino Acid HCl Salt."

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.

  • National Institutes of Health (NIH). Drain Discharge Guide for Chemical Commodities. (General guidance on amino acid salts).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • Fisher Scientific. Safety Data Sheet (SDS) for N,N-Dimethyl-DL-2-aminobutyric acid hydrochloride (Analog). (Used for functional group hazard extrapolation).

Sources

Personal protective equipment for handling (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride

As a novel compound in drug development, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes best practices from established protocols for structurally similar amino acid hydrochlorides and general principles of chemical safety. The core philosophy is to treat the compound with a high degree of caution, assuming it may be harmful, irritant, and hygroscopic.

Hazard Assessment and Core Principles

This compound is an amino acid derivative in its hydrochloride salt form. Based on its structure, we can anticipate several key characteristics that inform our safety protocols:

  • Physical Form : Likely an off-white to white crystalline powder.[1] This presents an inhalation hazard.

  • Hygroscopicity : Hydrochloride salts of organic molecules are often hygroscopic, meaning they readily absorb moisture from the air.[1][2] This can affect the compound's stability and requires storage in a dry environment.

  • Potential Hazards : While specific toxicological data is unavailable, compounds with similar functional groups can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][3][4][5] The hydrochloride component can also release hydrogen chloride gas upon decomposition, which is corrosive.

Therefore, the primary safety principle is to minimize all personal contact , including inhalation, ingestion, and skin or eye contact.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][6]Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid contaminating skin.
Body Protection A lab coat worn fully buttoned.Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation.[1]Minimizes the risk of inhaling the powder, which could be harmful.[1]

Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3][4]

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for safe handling. The following diagram and steps outline a recommended operational plan.

G cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_disposal Disposal storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. weighing Weigh in a ventilated enclosure (e.g., fume hood). storage->weighing Retrieve Material dissolution Prepare solutions in a fume hood. weighing->dissolution Transfer for Use experiment Conduct experiment with appropriate engineering controls. dissolution->experiment Use in Experiment waste Dispose of waste in a labeled, sealed container. experiment->waste Generate Waste

Figure 1: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for any damage or leaks.[3] Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3]

  • Preparation and Weighing :

    • Always handle the solid material in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[2][3]

    • When weighing, use a spatula to gently transfer the powder to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • During Experimentation :

    • Keep the container closed when not in use.[1]

    • Avoid eating, drinking, or smoking in the laboratory.[3][7]

    • In case of a spill, immediately alert others in the area. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Personal Hygiene :

    • Wash hands thoroughly after handling is complete.[4]

    • Contaminated clothing should be removed and laundered separately before reuse.[3]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Classification : All waste containing this compound, including empty containers, contaminated gloves, and spilled material, should be treated as hazardous waste.[2]

  • Containerization : Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure : Dispose of the waste through your institution's hazardous waste program.[8] Do not pour any solutions down the drain or dispose of solid waste in regular trash.[2][9]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Always have the Safety Data Sheets of related compounds readily available for emergency responders.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the advancement of scientific discovery.

References

  • Chemstock. (n.d.).
  • AK Scientific, Inc. (n.d.). trans-4-Dimethylaminocrotonic acid HCl, tech.
  • Thermo Fisher Scientific. (2009, September 22).
  • U.S. Water. (2015, March 25).
  • (n.d.).
  • Cole-Parmer. (2005, September 1). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%.
  • (2015, March 18).
  • DC Fine Chemicals. (n.d.).
  • Fisher Scientific. (2009, September 22).
  • Sigma-Aldrich. (2025, May 12). 4-[4-(1-hydroxyethyl)
  • Cayman Chemical. (2025, August 27). Levomilnacipran (hydrochloride)

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.